Product packaging for 4-Formylphenoxyacetic acid(Cat. No.:CAS No. 22042-71-3)

4-Formylphenoxyacetic acid

Cat. No.: B182531
CAS No.: 22042-71-3
M. Wt: 180.16 g/mol
InChI Key: OYNIIKHNXNPSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Formylphenoxyacetic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B182531 4-Formylphenoxyacetic acid CAS No. 22042-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIIKHNXNPSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066754
Record name Acetic acid, (4-formylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-71-3
Record name (4-Formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22042-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(4-formylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-formylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, (4-formylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid, a derivative of phenoxyacetic acid, serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a beige or pale cream to brown powder. It is soluble in hot methanol. Key quantitative properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
Melting Point 193-199 °C[3]
Appearance Pale cream to cream to pale brown powder[3]
Solubility Soluble in hot methanol[4]
CAS Number 22042-71-3[1][2]
InChI Key OYNIIKHNXNPSAG-UHFFFAOYSA-N[5]
Table 2: Spectroscopic Data
Technique Data Highlights Reference
¹H NMR Spectra available in DMSO-d₆[5]
¹³C NMR Data available[1]
Infrared (IR) Spectroscopy KBr wafer[1]
Mass Spectrometry (MS) GC-MS data available[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then reacts with chloroacetic acid. The precursor, 4-hydroxybenzaldehyde, can be synthesized from phenol via the Reimer-Tiemann reaction.

Synthesis of 4-Hydroxybenzaldehyde (Precursor) via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an ortho-formylation of phenols.[6][7][8]

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for workup)

  • Biphasic solvent system (e.g., water and an organic solvent)

Procedure:

  • Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Add chloroform to the solution. The reaction is typically carried out in a biphasic system with vigorous stirring.[8]

  • Heat the mixture to initiate the reaction. The reaction is exothermic and may require cooling to maintain the desired temperature.[7]

  • The reaction proceeds via the formation of a dichlorocarbene intermediate in the alkaline medium, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho and para positions.[7][8]

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the p-hydroxybenzaldehyde.

  • The product is then purified by recrystallization or column chromatography.

Synthesis of this compound via Williamson Ether Synthesis

This synthesis is an example of a nucleophilic substitution reaction (SN2).[9][10][11]

Materials:

  • 4-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for extraction)

Procedure:

  • In a reaction vessel, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. This deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide.[9]

  • Add a solution of chloroacetic acid to the reaction mixture.[9]

  • Heat the mixture under reflux for a specified period to allow the nucleophilic substitution to occur, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.[10]

  • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid. This protonates the carboxylate to form the carboxylic acid, causing the this compound to precipitate.[9]

  • The crude product can be purified by extraction and recrystallization.

    • Transfer the acidic mixture to a separatory funnel and extract with diethyl ether.[9]

    • Wash the ether layer with water and then with a saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol.[9]

    • The aqueous bicarbonate layer, containing the sodium salt of this compound, is then re-acidified with HCl to precipitate the purified product.[9]

  • Filter the solid product, wash with cold water, and dry. The purity can be assessed by measuring its melting point.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound, starting from phenol.

Synthesis_Workflow Phenol Phenol Reagents1 CHCl₃, NaOH Phenol->Reagents1 Reimer-Tiemann Reaction p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reagents1->p_Hydroxybenzaldehyde Reagents2 ClCH₂COOH, NaOH p_Hydroxybenzaldehyde->Reagents2 Williamson Ether Synthesis Final_Product 4-Formylphenoxyacetic acid Reagents2->Final_Product

Caption: Synthesis of this compound.

Logical Relationship of Functional Groups

This diagram shows the key functional groups present in this compound and their relationship to its reactivity.

Functional_Groups Molecule This compound Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Site for nucleophilic addition Carboxylic_Acid Carboxylic Acid Group (-COOH) Molecule->Carboxylic_Acid Acidic proton, esterification Ether Ether Linkage (-O-) Molecule->Ether Chemically stable

Caption: Functional groups of this compound.

References

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22042-71-3

This technical guide provides a comprehensive overview of 4-Formylphenoxyacetic acid, a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound, also known as (4-carboxymethoxy)benzaldehyde, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 22042-71-3[3]
Molecular Formula C₉H₈O₄[1][3]
Molecular Weight 180.16 g/mol [1][3]
Appearance Pale cream to cream to pale brown powder[4]
Melting Point 193-196 °C
Solubility Soluble in hot methanol[2]
IUPAC Name 2-(4-formylphenoxy)acetic acid[1]
InChI Key OYNIIKHNXNPSAG-UHFFFAOYSA-N
SMILES OC(=O)COc1ccc(C=O)cc1

Synthesis and Mechanism

This compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with an acetate synthon, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base. The aldehyde group provides a reactive site for further modification, making this compound a valuable building block.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing phenoxyacetic acid derivatives.[5][6][7]

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromoacetate or Chloroacetic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Alkylation:

    • Dissolve 4-hydroxybenzaldehyde (1 equivalent) in DMF.

    • Add potassium carbonate (2 equivalents) to the solution.

    • Add ethyl bromoacetate (1 equivalent) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12 hours or heat to 80°C for 4 hours to form the corresponding ester, ethyl 2-(4-formylphenoxy)acetate.[5][7]

  • Hydrolysis:

    • The resulting ester is then subjected to hydrolysis. This can be achieved by adding a solution of sodium hydroxide and heating the mixture.

  • Work-up and Purification:

    • After cooling, the reaction mixture is acidified with HCl to precipitate the crude product.

    • The precipitate is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol or hot methanol, to yield pure this compound.[2]

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products Reagent1 4-Hydroxybenzaldehyde Alkylation Step 1: Williamson Ether Synthesis (Alkylation) Reagent1->Alkylation Reagent2 Ethyl Bromoacetate Reagent2->Alkylation Base K2CO3 in DMF Base->Alkylation Base/Solvent Intermediate Ethyl 2-(4-formylphenoxy)acetate (Intermediate Ester) Alkylation->Intermediate Hydrolysis Step 2: Ester Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Acidification (HCl) Intermediate->Hydrolysis NaOH / H2O, Heat

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical scaffold and intermediate in the synthesis of a wide range of biologically active molecules. Its phenoxyacetic acid core combined with a reactive aldehyde group allows for extensive chemical modification to explore structure-activity relationships (SAR).

Key Therapeutic Areas:

  • Anti-inflammatory Agents (COX-2 Inhibitors): The phenoxyacetic acid moiety is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective inhibitors.[5]

  • Antidiabetic Agents (FFA1 Agonists): The free fatty acid receptor 1 (FFA1) is a G-protein coupled receptor that enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[8] Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists, and this compound is a key starting material for creating libraries of these compounds.[8]

  • Enzyme Inhibitors: Derivatives have been synthesized and evaluated as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders and have applications in the food industry.

  • Antimicrobial Agents: Various Schiff base and other derivatives synthesized from this compound have shown promising antibacterial and antifungal activities.

Drug_Discovery_Applications cluster_derivatization Chemical Derivatization cluster_targets Therapeutic Targets & Applications Core This compound (CAS 22042-71-3) Reaction1 Schiff Base Formation Core->Reaction1 Reaction2 Wittig Reaction Core->Reaction2 Reaction3 Reductive Amination Core->Reaction3 Reaction4 Other Condensations Core->Reaction4 Target4 Antimicrobial Agents Reaction1->Target4 Target1 COX-2 Inhibitors (Anti-inflammatory) Reaction2->Target1 Target2 FFA1 Agonists (Antidiabetic) Reaction3->Target2 Target3 Tyrosinase Inhibitors Reaction4->Target3

Caption: Role of this compound as a scaffold in drug discovery.

Biological Activity and Quantitative Data

While this compound is primarily an intermediate, its derivatives have demonstrated significant biological activity. The data below pertains to compounds synthesized from this compound.

Derivative ClassTargetKey FindingIC₅₀ / ActivityReference
Phenoxy Acetic Acid DerivativesCOX-1Mild to moderate inhibitory effects.IC₅₀ = 4.07 ± 0.12 to 14.5 ± 0.2 µM[5]
Phenoxy Acetic Acid DerivativesCOX-2Potent inhibitory activity.IC₅₀ = 0.08 ± 0.01 to 0.15 ± 0.01 µM[5]
Phenoxyacetic Acid DerivativesFFA1 AgonistPotent agonistic activity for potential diabetes treatment.EC₅₀ = 43.6 nM[8]
4-hydroxybenzaldehyde derivativesTyrosinaseMore potent inhibitory activities than the parent compound.IC₅₀ < 1.22 mM

Experimental Protocol: In Vitro COX Inhibition Assay (General)

This protocol outlines a general method for evaluating the COX-1/COX-2 inhibitory activity of compounds derived from this compound.[5]

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (dissolved in DMSO)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation:

    • In a multi-well plate, add the enzyme solution, reaction buffer, and various concentrations of the test compound.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantification: Measure the concentration of PGE₂, a primary product of the COX reaction, using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Classifications: Acute toxicity (oral, Category 4), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (respiratory system, Category 3).[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place (recommended 2-8°C), away from oxidizing agents. The compound may be air-sensitive.[2]

References

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formylphenoxyacetic acid, a versatile organic intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, and explores the biological significance and therapeutic potential of its derivatives in various signaling pathways.

Core Chemical and Physical Data

This compound, also known as 4-(carboxymethoxy)benzaldehyde, is a key reagent in organic synthesis. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Weight 180.16 g/mol [1]
Molecular Formula C₉H₈O₄[2]
CAS Number 22042-71-3[3]
Physical Form Solid, powder[4]
Melting Point 193-199 °C[4]
Appearance Pale cream to pale brown[4]
IUPAC Name 2-(4-formylphenoxy)acetic acid[3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented. Below are detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis of 2-(4-formylphenoxy)acetic Acids

This protocol outlines a general method for synthesizing this compound derivatives.

Materials:

  • Substituted 4-hydroxybenzaldehydes

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A solution is prepared with 20 mmol of the starting aldehyde and 3.34 g (20 mmol) of ethyl bromoacetate in 30 mL of DMF.[5]

  • To this solution, 5.52 g (40 mmol) of K₂CO₃ is added.[5]

  • The resulting mixture is stirred for 12 hours to yield the corresponding ethyl 2-(formylphenoxy)acetate.[5]

  • The ester is then subjected to hydrolysis to obtain the final acid product.[5]

Protocol 2: Synthesis of 2-(2-formylphenoxy)acetate Esters

This method details the synthesis of ester precursors to formylphenoxyacetic acids.

Materials:

  • Corresponding 2-hydroxybenzaldehyde (10 mmol)

  • Bromoacetic ester (13 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Freshly distilled Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A mixture of the 2-hydroxybenzaldehyde, bromoacetic ester, and K₂CO₃ in freshly distilled DMF is heated at 80 °C for 4 hours.

  • After cooling, 200 mL of EtOAc is added, and the resulting mixture is washed three times with 50 mL of brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).

  • Volatiles are removed in vacuo, and the residue is purified using flash chromatography.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in drug development, targeting various biological pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Phenoxyacetic acid derivatives have been evaluated as selective COX-2 inhibitors. Certain compounds demonstrated anti-inflammatory activity comparable to reference drugs like mefenamic acid and celecoxib by reducing levels of TNF-α and PGE2.[5] Notably, some derivatives showed potent inhibition of COX-1 as well.[5] The development of these compounds is significant as they have shown anti-inflammatory effects without causing stomach ulcers.[5]

Antimicrobial and Antifungal Applications

Various derivatives of phenoxyacetic acid have been synthesized and tested for their antibacterial and antifungal properties. For instance, (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid, synthesized from 2-formylphenoxyacetic acid, demonstrated good antibacterial activity against E. coli.[6] Other derivatives have shown potent activity against S. aureus and the antitubercular activity against M. tuberculosis H37RV.[6]

Metabolic Disorders: FFA1 Agonism

The free fatty acid receptor 1 (FFA1) is a target for treating type 2 diabetes. Phenoxyacetic acid derivatives have been identified as excellent FFA1 agonists, which can amplify glucose-stimulated insulin secretion.[7] This highlights their potential in developing treatments for hyperglycemia without the risk of hypoglycemia.[7]

Visualizing Synthesis and Application

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound's applications.

Synthesis_Workflow aldehyde 4-Hydroxybenzaldehyde ester_intermediate Ethyl 2-(4-formylphenoxy)acetate aldehyde->ester_intermediate Reacts with bromoacetate Ethyl Bromoacetate bromoacetate->ester_intermediate k2co3 K2CO3 k2co3->ester_intermediate Base final_product This compound ester_intermediate->final_product Hydrolysis

Caption: A simplified workflow for the synthesis of this compound.

Biological_Applications parent This compound Derivatives anti_inflammatory Anti-inflammatory Agents (COX-2 Inhibition) parent->anti_inflammatory Target antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) parent->antimicrobial Target antidiabetic Antidiabetic Agents (FFA1 Agonism) parent->antidiabetic Target

Caption: Biological targets and applications of this compound derivatives.

References

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-Formylphenoxyacetic acid, a valuable intermediate in organic and medicinal chemistry. This document details its structural properties and presents a robust protocol for its synthesis via the Williamson ether synthesis, adapted from established and reliable procedures.

Chemical Structure and Properties

This compound, also known as 4-(carboxymethoxy)benzaldehyde, is an aromatic compound containing a benzene ring substituted with both a formyl (aldehyde) group and a carboxymethoxy group at the para position. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The key structural and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [1]
IUPAC Name 2-(4-formylphenoxy)acetic acid
CAS Number 22042-71-3[2]
Appearance Pale cream to cream or pale brown powder
Melting Point 193-196 °C[3]
SMILES O=Cc1ccc(OCC(=O)O)cc1
InChI Key OYNIIKHNXNPSAG-UHFFFAOYSA-N

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid by the phenoxide ion generated from 4-hydroxybenzaldehyde in the presence of a base.

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux in Water) Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction Base Sodium Hydroxide Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Cooling Isolation Precipitation & Filtration Acidification->Isolation Product Precipitation Product This compound Isolation->Product Drying

References

Technical Guide: Physical Properties of 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Formylphenoxyacetic acid. The information is compiled from various chemical databases and supplier specifications, offering a valuable resource for its use in organic synthesis and drug development.

Chemical Identity

IdentifierValue
IUPAC Name 2-(4-formylphenoxy)acetic acid
CAS Number 22042-71-3
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C=O)OCC(=O)O
InChI Key OYNIIKHNXNPSAG-UHFFFAOYSA-N
Synonyms p-Formylphenoxyacetic acid, 4-(Carboxymethoxy)benzaldehyde

Quantitative Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Thermal Properties
PropertyValueSource
Melting Point 193-199 °CThermo Scientific Chemicals[2]
193-196 °CSigma-Aldrich
Boiling Point 272.96 °C (rough estimate)ChemicalBook
Physicochemical Properties
PropertyValueSource
pKa 3.04 ± 0.10 (Predicted)ChemicalBook
Solubility Soluble in hot methanol.Fisher Scientific[3]
Appearance Pale cream to cream to pale brown powder.Thermo Scientific Chemicals[2]
Solid / Crystalline PowderSigma-Aldrich

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is sufficient.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement A Dry Sample of This compound B Pulverize Sample A->B Grind C Load into Capillary Tube B->C Pack to 2-3mm D Place in Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Observe & Record T1 (First Drop) E->F G Observe & Record T2 (Completely Liquid) F->G H Report Melting Range (T1 - T2) G->H

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a particular solvent.

Apparatus:

  • Glass vials or flasks with airtight seals

  • Shaker or agitator

  • Temperature-controlled bath

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., hot methanol) in a sealed vial.

  • Equilibration: The vial is placed in a temperature-controlled shaker bath and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally by monitoring the pH of a solution of the acid as a strong base is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in the burette.

  • Titration: The base is added to the acidic solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The pH is plotted against the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

pKa_Determination_Logic cluster_titration Titration Curve Analysis cluster_result Henderson-Hasselbalch Principle A Plot pH vs. Volume of Titrant B Identify Equivalence Point (Steepest Slope) A->B C Determine Volume at Half-Equivalence Point B->C D Find pH at Half-Equivalence Point C->D E At Half-Equivalence: [Acid] = [Conjugate Base] D->E Corresponds to F Therefore, pH = pKa E->F log([A-]/[HA]) = 0

Logical relationship in pKa determination.

Signaling Pathways

As a relatively simple organic molecule primarily utilized as a synthesis intermediate, this compound is not known to be involved in biological signaling pathways. Extensive literature searches did not reveal any data suggesting its role as a signaling molecule, agonist, or antagonist in biological systems. Its utility in drug development is typically as a building block for more complex, biologically active molecules.

References

The Genesis of a Versatile Moiety: A Technical Guide to 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of 4-Formylphenoxyacetic Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, a key intermediate in organic synthesis, has played a significant, albeit often understated, role in the development of a wide array of chemical entities. This technical guide delves into the historical context of its parent compound, phenoxyacetic acid, explores the plausible initial synthetic routes leading to the 4-formyl derivative, and details its physicochemical properties and modern applications. While the precise moment of its discovery remains elusive in readily accessible literature, this paper pieces together the historical and chemical context of its emergence. We provide a comprehensive overview of its synthesis, including detailed experimental protocols for key methodologies, and present its known physical and spectral data in a structured format for ease of reference. Furthermore, this guide illustrates the logical flow of its synthesis through a detailed workflow diagram, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Phenoxyacetic Acid Family

The story of this compound is intrinsically linked to the broader history of phenoxyacetic acids. The parent compound, phenoxyacetic acid, was first synthesized in 1880. This discovery opened the door to a new class of compounds that would later find widespread applications, most notably as herbicides like 2,4-D and MCPA. The fundamental structure of a phenoxy group linked to an acetic acid moiety provided a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate biological activity and chemical reactivity.

The Elusive Discovery of this compound

Despite a thorough review of historical chemical literature, a definitive first report of the synthesis of this compound, including the specific researchers and date, could not be pinpointed. However, based on the established chemical knowledge of the late 19th and early 20th centuries, a plausible and historically relevant synthetic pathway can be postulated.

The most probable early synthesis would have involved a two-step process starting from 4-hydroxybenzaldehyde, a readily available starting material. The first step would be the Williamson ether synthesis, a classic and well-established reaction, to introduce the acetic acid moiety. This would be followed by a formylation reaction on a precursor molecule, such as 4-hydroxyphenoxyacetic acid, likely via the Reimer-Tiemann reaction, which was discovered in 1876.[1][2]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Melting Point 193-196 °C
CAS Number 22042-71-3
Appearance Pale cream to cream to pale brown powder
Solubility Soluble in hot methanol

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Plausible Historical and Modern Approach

The synthesis of this compound can be achieved through several methods. Below, we detail a plausible historical route and a common modern laboratory-scale synthesis.

Plausible Historical Synthesis: The Reimer-Tiemann Approach

A logical historical route to this compound would involve the formylation of 4-hydroxyphenoxyacetic acid using the Reimer-Tiemann reaction.

Experimental Protocol:

  • Preparation of 4-Hydroxyphenoxyacetic Acid: 4-Hydroxyphenol (1 mole) is dissolved in an aqueous solution of sodium hydroxide (2 moles). To this solution, chloroacetic acid (1 mole) is added. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the 4-hydroxyphenoxyacetic acid, which is then collected by filtration and purified by recrystallization.

  • Formylation via Reimer-Tiemann Reaction: 4-Hydroxyphenoxyacetic acid (1 mole) is dissolved in an excess of a strong aqueous base (e.g., NaOH). Chloroform (1.5 moles) is added portion-wise to the solution with vigorous stirring at a slightly elevated temperature (e.g., 60-70 °C). The reaction is maintained for several hours. After the reaction is complete, the mixture is cooled and acidified with a strong acid. The resulting precipitate, a mixture of ortho and para isomers, is filtered. The desired this compound (the para isomer) is then separated and purified, typically by fractional crystallization or chromatography.

Modern Synthetic Approach from 4-Hydroxybenzaldehyde

A more direct and common contemporary method starts with 4-hydroxybenzaldehyde.

Experimental Protocol:

  • Etherification: To a solution of 4-hydroxybenzaldehyde (1 mole) in a suitable solvent such as acetone or DMF, an excess of a base like potassium carbonate (K₂CO₃) is added. Ethyl bromoacetate (1.1 moles) is then added, and the mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. The crude ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the modern synthesis of this compound starting from 4-hydroxybenzaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_workup Workup cluster_product Final Product start1 4-Hydroxybenzaldehyde step1 Williamson Ether Synthesis (Reflux) start1->step1 start2 Ethyl Bromoacetate start2->step1 start3 Base (e.g., K2CO3) start3->step1 start4 Solvent (e.g., Acetone) start4->step1 intermediate Ethyl 4-formylphenoxyacetate step1->intermediate Crude Product step2 Base Hydrolysis (e.g., NaOH/Ethanol) intermediate->step2 workup1 Acidification (e.g., HCl) step2->workup1 workup2 Filtration workup1->workup2 workup3 Purification (Recrystallization) workup2->workup3 product This compound workup3->product

References

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of derivatives with significant pharmacological potential. Its unique structure, featuring a reactive aldehyde group and a phenoxyacetic acid moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, multifaceted biological activities, and the underlying molecular mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acids and is a standard method for this class of compounds.

Materials:

  • 4-hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Deprotonation of 4-hydroxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. This reaction forms the sodium salt of 4-hydroxybenzaldehyde, a phenoxide, which is a potent nucleophile.

  • Reaction with Chloroacetic Acid: To the solution of the sodium phenoxide, add a solution of chloroacetic acid.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-3 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature and acidify it with hydrochloric acid until the pH is acidic. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield pure this compound.

  • Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activities of this compound Derivatives

Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer effects.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of investigation for phenoxyacetic acid derivatives has been their potential as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator of inflammation and pain.[1]

Quantitative Data: COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid (Reference) 29.9 ± 0.091.98 ± 0.0215.1
Derivative 5c 14.5 ± 0.20.97 ± 0.0614.95
Derivative 5d 9.03 ± 0.150.08 ± 0.01112.88
Derivative 5f 8.00 ± 0.200.06 ± 0.01133.33
Derivative 7b 5.93 ± 0.120.07 ± 0.0184.71
Derivative 10c 11.2 ± 0.150.09 ± 0.01124.44
Derivative 10d 7.00 ± 0.200.08 ± 0.0187.5
Derivative 10e 4.07 ± 0.120.07 ± 0.0158.14
Derivative 10f 4.97 ± 0.060.06 ± 0.0182.83

Data extracted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Antidiabetic Activity: FFA1 Agonism

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a promising target for the treatment of type 2 diabetes as its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion.

Quantitative Data: FFA1 Agonist Activity

CompoundEC₅₀ (nM)
Derivative 16 43.6
Derivative 18b 62.3

Data extracted from studies on phenoxyacetic acid derivatives as novel FFA1 agonists.[2]

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (Zone of Inhibition)

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Ampicillin (Reference) 2325
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid 19-
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid -22

Data extracted from a review on the biological profile of phenoxyacetic acid derivatives.[3]

Anticancer Activity

Recent studies have explored the potential of phenoxyacetic acid derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity (IC₅₀)

CompoundCell LineIC₅₀ (µM)
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid -4.8 ± 0.35
4-Cl-phenoxyacetic acid Breast Cancer Cells0.194 ± 0.09 (µg/ml)
Robustic acid derivative 2a HL-601.89 ± 0.15
Robustic acid derivative 2b HL-602.56 ± 0.21
Robustic acid derivative 2c HL-603.12 ± 0.28

Data extracted from various studies on the anticancer activity of phenoxyacetic acid derivatives.[3][4]

Experimental Protocols for Biological Assays

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well plates

  • Incubator

  • Plate reader for measuring the product (e.g., prostaglandin E₂) via ELISA or other detection methods.

Procedure:

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compound or reference inhibitor. Include control wells with enzyme and vehicle (solvent) only.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping agent, such as a strong acid.

  • Product Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an ELISA kit specific for PGE₂.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

FFA1 Agonist Activity Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonistic activity of compounds on the FFA1 receptor by measuring intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human FFA1 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and a reference agonist (e.g., a known FFA1 agonist)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the FFA1-expressing cells into the microplates and culture them until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in the assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the test compounds or reference agonist at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Determine the maximum fluorescence response for each concentration and plot the dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Reference antimicrobial agent

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antimicrobial in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of this compound derivatives that act as COX-2 inhibitors are mediated by blocking the synthesis of prostaglandins from arachidonic acid.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 4-Formylphenoxyacetic Acid Derivative Inhibitor->COX2

COX-2 Inhibition Pathway
FFA1 Agonist Signaling Pathway

As FFA1 agonists, phenoxyacetic acid derivatives promote insulin secretion by activating a G-protein coupled receptor signaling cascade in pancreatic β-cells.

FFA1_Signaling FFA1_Agonist Phenoxyacetic Acid Derivative (Agonist) FFA1_Receptor FFA1 Receptor (GPR40) FFA1_Agonist->FFA1_Receptor Gq_Protein Gq Protein FFA1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Insulin_Vesicles Insulin Vesicles Ca_Release->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

FFA1 Agonist Signaling Pathway
PPARγ Agonist Signaling in Cancer

Some phenoxyacetic acid derivatives have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis, making it a target in cancer therapy.[5]

PPARg_Signaling PPARg_Agonist Phenoxyacetic Acid Derivative (Agonist) PPARg PPARγ PPARg_Agonist->PPARg binds and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target genes) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

PPARγ Agonist Signaling in Cancer
General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of 4-Formylphenoxyacetic Acid Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (COX, FFA1, Antimicrobial, Anticancer) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Selection In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Hit_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization In_Vivo_Studies->Lead_Optimization

Experimental Workflow

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new drugs targeting inflammation, diabetes, microbial infections, and cancer. This technical guide has provided a comprehensive overview of the current literature, including synthetic methodologies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways. It is anticipated that further research in this area will lead to the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of 4-Formylphenoxyacetic Acid from p-Hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Formylphenoxyacetic acid from p-hydroxybenzaldehyde. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this procedure, the hydroxyl group of p-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid. This results in the formation of an ether linkage, yielding the desired product. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The following sections detail the reaction protocol, present key data in a structured format, and illustrate the synthetic workflow.

Data Presentation

ParameterValueReference
Product Name This compound[1][2]
CAS Number 22042-71-3[1][2]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1]
Appearance Solid[1]
Melting Point 193-196 °C[1]
Purity ≥97.0%[1]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.2 (s, 1H), 9.89 (s, 1H), 7.88 (d, J=8.0 Hz, 2H), 7.12 (d, J=8.0 Hz, 2H), 4.85 (s, 2H)[3]

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetic acids.[4][5][6]

Materials:

  • p-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (distilled or deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve p-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide or potassium hydroxide. For every 1 mole of p-hydroxybenzaldehyde, use approximately 2 moles of the base. The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][5]

    • Stir the mixture until the p-hydroxybenzaldehyde is completely dissolved.

  • Williamson Ether Synthesis Reaction:

    • To the solution of the phenoxide, add an equimolar amount of chloroacetic acid.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle boil with continuous stirring. A water bath or heating mantle can be used for heating.[4][5]

    • Allow the reaction to reflux for approximately 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, as indicated by pH paper. This step protonates the carboxylate to form the carboxylic acid and precipitates the product.[4][5]

    • Cool the acidified mixture in an ice bath to ensure complete precipitation of the this compound.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any inorganic salts and other water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield a pure crystalline solid.[4]

  • Drying and Characterization:

    • Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 193-196 °C.[1]

Synthesis Workflow

Synthesis_of_4_Formylphenoxyacetic_acid cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_process Process cluster_product Product p_hydroxybenzaldehyde p-Hydroxybenzaldehyde phenoxide_formation Phenoxide Formation p_hydroxybenzaldehyde->phenoxide_formation chloroacetic_acid Chloroacetic Acid williamson_synthesis Williamson Ether Synthesis chloroacetic_acid->williamson_synthesis base NaOH or KOH (Base) base->phenoxide_formation reflux Reflux (Heating) reflux->williamson_synthesis acidification HCl (Acidification) workup Work-up & Isolation acidification->workup phenoxide_formation->williamson_synthesis williamson_synthesis->workup purification Purification workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-Formylphenoxyacetic Acid as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid is a versatile linker for solid-phase synthesis (SPS), particularly valuable in the construction of diverse libraries of small molecules and peptides. Its aldehyde functionality allows for the immobilization of primary amines via reductive amination, forming a stable secondary amine linkage. This acid-labile linker is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, offering a straightforward method for the synthesis of C-terminally modified peptides and various small molecule scaffolds. Cleavage from the support is typically achieved under moderate acidic conditions, yielding the desired product with a free carboxylic acid at the point of attachment.

Core Applications

  • Combinatorial Chemistry: Rapid generation of libraries of N-substituted amino acids and other small molecules.

  • Peptide Modification: Synthesis of peptides with C-terminal modifications.

  • Scaffold Decoration: Attachment and subsequent elaboration of core molecular structures.

Principle of a Traceless Linker

This compound acts as a "traceless" linker in the sense that after cleavage, the linker itself is not incorporated into the final molecule. The cleavage of the ether bond of the phenoxyacetic acid moiety under acidic conditions releases the synthesized molecule with a carboxylic acid group, while the formyl group remains on the resin.

Data Presentation

Table 1: Representative Yields and Purities for Solid-Phase Synthesis using Aldehyde-Based Linkers

Product TypeLinker TypeCleavage ConditionsCrude Yield (%)Crude Purity (%)Reference
Peptide Hydroxamates5-[(2 or 4)-formyl-3,5-dimethoxyphenoxy]butyramido-polyethylene glycol-polystyrene (BAL-PEG-PS)TFA with scavengers68-83>85[1]
Peptide Aldehydes5-[(2 or 4)-formyl-3,5-dimethoxyphenoxy]butyramido-polyethylene glycol-polystyrene (BAL-PEG-PS)LiAlH4 in THF16-5330-40[1]
Substituted Proline Amides4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker)Not Specified25 (isolated)>95 (by 1H NMR)[2]

Experimental Protocols

Protocol 1: Immobilization of a Primary Amine via Reductive Amination

This protocol describes the attachment of a primary amine to a solid support functionalized with this compound.

Materials:

  • This compound-functionalized resin (e.g., aminomethyl polystyrene with the linker pre-attached)

  • Primary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF)

  • 1% Acetic acid in DMF

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Amine Coupling:

    • Dissolve the primary amine (3-5 equivalents relative to resin loading) in 1% acetic acid in DMF.

    • Add the amine solution to the swollen resin.

    • Agitate the mixture for 30 minutes at room temperature.

  • Reduction:

    • Add sodium cyanoborohydride (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-16 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide on the immobilized primary amine.

Materials:

  • Resin from Protocol 1

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection (if applicable): If the immobilized amine was Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-30 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling: Repeat step 2 with the second Fmoc-amino acid.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Synthesized Molecule

This protocol describes the release of the final product from the solid support.

Materials:

  • Peptide-on-resin from Protocol 2

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether.

  • Isolation:

    • A precipitate of the crude product should form.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold ether and centrifuge again.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_workflow Experimental Workflow Resin 4-Formylphenoxyacetic acid Resin Swelling Resin Swelling (DMF) Resin->Swelling Immobilization Immobilization (Primary Amine, NaBH3CN) Swelling->Immobilization Washing1 Washing Immobilization->Washing1 Synthesis Solid-Phase Synthesis (e.g., Peptide Elongation) Washing1->Synthesis Washing2 Washing Synthesis->Washing2 Cleavage Cleavage (TFA Cocktail) Washing2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for solid-phase synthesis using a this compound linker.

References

Applications of 4-Formylphenoxyacetic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-Formylphenoxyacetic acid in medicinal chemistry. It serves as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed application notes, experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive aldehyde group and a carboxylic acid moiety linked to a stable phenoxy backbone. This unique structural arrangement makes it an invaluable building block in medicinal chemistry, enabling the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. Its utility spans various therapeutic areas, including oncology, infectious diseases, inflammation, and metabolic disorders. This document will explore its key applications and provide practical guidance for its use in the laboratory.

Core Applications in Drug Discovery

The aldehyde functionality of this compound serves as a convenient handle for the introduction of various pharmacophores through reactions such as Schiff base formation, while the carboxylic acid group can be modified to enhance pharmacokinetic properties or to interact with specific biological targets.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core scaffold can be elaborated to generate compounds that induce apoptosis, inhibit cell proliferation, and target specific enzymes involved in cancer progression.

Quantitative Data Summary: Anticancer Activity

Compound TypeCell LineActivity MetricValueReference
Phenoxyacetamide DerivativeHepG2 (Liver Cancer)IC501.43 µM[1]
Phenoxyacetamide DerivativeMCF-7 (Breast Cancer)IC50>10 µM[1]
2-(4-nitrophenoxy)acetamide DerivativeMCF-7 (Breast Cancer)IC50Not specified[2]
Thiazole DerivativeA549 (Lung Cancer)IC502.47 µM
Thiazole DerivativeH69 (Lung Cancer)IC50Low micromolar

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a this compound derivative against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay start This compound synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Active Compound

Figure 1: A generalized workflow for the synthesis and anticancer screening of this compound derivatives.

Antimicrobial Agents

The structural motif of this compound is present in a variety of compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

Compound TypeOrganismActivity MetricValueReference
Azomethine DerivativeStaphylococcus aureusZone of InhibitionGood activity[6]
Azomethine DerivativeEscherichia coliZone of InhibitionGood activity[6]
1,3,4-Thiadiazole DerivativeVarious microbesZone of InhibitionSignificant activity[7]
Pyrazole DerivativeAcinetobacter baumanniiZone of InhibitionUp to 85 mm[8]
Pyrazole DerivativeAcinetobacter baumanniiMICAs low as 4 µg/mL[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol describes a standardized method for determining the susceptibility of a bacterial strain to derivatives of this compound.[7][8][9]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • This compound derivative (test compound)

  • Blank sterile filter paper disks (6 mm diameter)

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Disk Application:

    • Impregnate sterile blank disks with a known concentration of the test compound.

    • Using sterile forceps, place the impregnated disks, along with standard antibiotic disks, onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the test compound.

Anti-inflammatory Agents

Derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary: Anti-inflammatory Activity

Compound TypeEnzymeActivity MetricValueReference
Phenoxyacetic acid derivativeCOX-2IC500.06 µM[5]
Pyrazoline-phenoxyacetic acid derivativeCOX-2IC500.03 µM[10]
4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivativeCOX-2% Inhibition72-79%

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This protocol provides a general method for assessing the COX-2 inhibitory activity of this compound derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound derivative (test compound)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Stannous chloride solution

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a working solution of the COX-2 enzyme in the reaction buffer.

    • Prepare serial dilutions of the test compound and the positive control.

  • Reaction Mixture:

    • In a microplate, combine the reaction buffer, heme cofactor, and the COX-2 enzyme solution.

    • Add the test compound or positive control to the respective wells.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate at 37°C for a short period (e.g., 2 minutes).

    • Stop the reaction by adding stannous chloride solution, which reduces the prostaglandin H₂ (PGH₂) intermediate to the more stable prostaglandin F₂α (PGF₂α).

  • Quantification of Prostaglandin:

    • Quantify the amount of prostaglandin produced (e.g., PGE₂) using an EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antidiabetic Agents

Certain derivatives of this compound have been identified as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells, and its activation leads to enhanced glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[11][12]

Quantitative Data Summary: Antidiabetic Activity

Compound TypeTargetActivity MetricValueReference
Phenoxyacetic acid derivativeFFA1EC5062.3 nM[12]
Phenoxyacetic acid derivativeFFA1Agonistic activity43.6 nM[11]

Signaling Pathway: FFA1-Mediated Insulin Secretion

FFA1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1 Receptor Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_vesicles Insulin Vesicles Ca2_release->Insulin_vesicles promote fusion with membrane PKC->Insulin_vesicles promote fusion with membrane Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Ligand 4-Formylphenoxyacetic Acid Derivative (Agonist) Ligand->FFA1

Figure 2: Simplified signaling pathway of FFA1 activation leading to insulin secretion.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for new and effective treatments for a range of human diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols: 4-Formylphenoxyacetic Acid as a Versatile Building Block for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones characterized by two aromatic rings linked by a three-carbon bridge. These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The versatility of the chalcone scaffold allows for facile structural modifications to optimize biological activity.

4-Formylphenoxyacetic acid is an invaluable building block in the synthesis of novel chalcone derivatives. The presence of both a reactive aldehyde group and a carboxylic acid moiety offers a unique opportunity for creating compounds with enhanced pharmacological profiles. The carboxylic acid group can improve solubility and provides a handle for further derivatization, such as the formation of amides or esters, to explore structure-activity relationships (SAR).

This document provides detailed protocols for the synthesis of chalcones using this compound via the Claisen-Schmidt condensation, along with an overview of their potential therapeutic applications and the underlying molecular mechanisms.

Synthesis of Chalcones using this compound

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[3] In this context, this compound serves as the aromatic aldehyde.

General Synthesis Workflow

The overall process for synthesizing and evaluating chalcones derived from this compound is outlined below.

Chalcone Synthesis Workflow General Workflow for Chalcone Synthesis and Evaluation Reactants This compound + Acetophenone Derivative Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH in Ethanol) Reactants->Reaction Isolation Acidification and Filtration Reaction->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Characterization Bio_Assay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Bio_Assay Data_Analysis Data Analysis and SAR Studies Bio_Assay->Data_Analysis PI3K_Akt_Pathway Inhibition of the PI3K/Akt Signaling Pathway by Chalcones cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits apoptosis by stabilizing Bcl-2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone Chalcone Derivative Chalcone->PI3K Inhibits Chalcone->Akt Inhibits

References

Application Notes and Protocols for the Synthesis of 4-Substituted Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various 4-substituted benzaldehyde derivatives, crucial intermediates in the fields of pharmaceuticals, materials science, and fine chemical synthesis. The protocols outlined below cover several robust and widely applicable synthetic methodologies.

Introduction

4-Substituted benzaldehydes are a class of organic compounds characterized by a benzene ring substituted at the para position with a formyl group (-CHO) and another functional group. This unique structural motif makes them versatile building blocks for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and polymers. The reactivity of the aldehyde group allows for numerous transformations, such as oxidation, reduction, and carbon-carbon bond formation, while the 4-substituent can be varied to fine-tune the steric and electronic properties of the final product. This application note details several common and effective methods for their synthesis, including the Vilsmeier-Haack reaction, Rieche formylation, and the oxidation of corresponding benzyl alcohols.

Synthetic Strategies Overview

The synthesis of 4-substituted benzaldehydes can be broadly categorized into two main approaches: direct formylation of a substituted benzene ring and modification of a pre-existing 4-substituted aromatic compound. The choice of method depends on the nature of the substituent, the desired scale of the reaction, and the available starting materials.

Key Synthetic Routes:
  • Vilsmeier-Haack Reaction: This method is highly effective for the formylation of electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[1][2]

  • Rieche Formylation: Suitable for both activated and some less-activated aromatic rings, this reaction uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[3][4]

  • Oxidation of 4-Substituted Benzyl Alcohols: A reliable two-step approach where a 4-substituted toluene is first halogenated and then hydrolyzed, or a 4-substituted benzyl alcohol is directly oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation.

  • Organometallic Routes: Methods such as the reaction of a Grignard reagent with a formylating agent like DMF offer a pathway to benzaldehydes from aryl halides.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura coupling can be used to construct complex 4-substituted benzaldehydes from simpler precursors.[6][7]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol describes the synthesis of 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline.

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Steam bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, place 43.8 g (0.6 moles) of DMF.[8]

  • Cool the flask in an ice bath and add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.[8]

  • Once the addition of POCl₃ is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring. A yellow-green precipitate may begin to form.[8]

  • After the addition of N,N-dimethylaniline is complete, heat the reaction mixture on a steam bath with stirring for 2 hours. The precipitate should redissolve upon heating.[8]

  • Cool the reaction mixture and pour it onto 1.5 kg of crushed ice in a large beaker.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring. It is crucial to keep the temperature below 20°C during neutralization by adding more ice if necessary.[8]

  • The product, 4-(dimethylamino)benzaldehyde, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Protocol 2: Rieche Formylation of Anisole

This protocol details the formylation of anisole to produce a mixture of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde.

Materials:

  • Anisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (CHCl₂OMe)

  • Dry dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add dry dichloromethane (10 mL).[9]

  • Cool the flask to 0°C in an ice bath and add anisole (352 µL, 3.21 mmol).[9]

  • Slowly add titanium tetrachloride (780 µL, 7.11 mmol) to the stirred solution.[9]

  • After stirring for 1 hour at 0°C, add dichloromethyl methyl ether (320 µL, 3.54 mmol) dropwise.[9]

  • Stir the reaction mixture for an additional 45 minutes at 0°C.[9]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde can be separated by column chromatography.

Protocol 3: Oxidation of 4-Nitrobenzyl Alcohol

This protocol describes the synthesis of 4-nitrobenzaldehyde by the oxidation of 4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC).

Materials:

  • 4-Nitrobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Activated 4 Å molecular sieves

  • Methylene chloride (CH₂Cl₂)

  • Silica gel

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Prepare the oxidant by grinding equal weights of PCC, sodium acetate, and activated 4 Å molecular sieves into a fine powder using a mortar and pestle.[10]

  • In a 50-mL Erlenmeyer flask, suspend the oxidant mixture (1.70 g) in methylene chloride (10 mL) with magnetic stirring.[10]

  • Add 4-nitrobenzyl alcohol (200 mg, 1.31 mmol) to the suspension.[10]

  • Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Upon completion, add Florisil (2 g) to the reaction mixture and stir vigorously for 5 minutes.

  • Filter the mixture and wash the solid residue with ether.

  • Combine the filtrates, add coarse silica gel (1 g), and evaporate the solvent on a rotary evaporator.

  • Purify the product by column chromatography on silica gel, eluting with 15% methylene chloride in petroleum ether to obtain 4-nitrobenzaldehyde as a white solid.[10]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 4-substituted benzaldehyde derivatives using the described methods.

Vilsmeier-Haack Reaction
Substrate Reagents Molar Ratio (Substrate:POCl₃:DMF) Temperature (°C) Reaction Time (h) Yield (%)
N,N-DimethylanilinePOCl₃, DMF1 : 1 : 3.60-5 then steam bath280-84[1]
PhenolDMF, SOCl₂1 : 1.5Microwave (30-60 s)< 1~90[11]
Rieche Formylation
Substrate Reagents Molar Ratio (Substrate:Lewis Acid:Formylating Agent) Temperature (°C) Reaction Time (h) Yield (%)
MesityleneTiCl₄, CHCI₂OMe1 : 1.67 : 0.830 to 35~181-89[12]
AnisoleTiCl₄, CHCI₂OMe1 : 2.2 : 1.101.7597 (mixture of isomers)[9]
Oxidation of 4-Substituted Benzyl Alcohols
Substrate Oxidizing Agent/System Solvent Temperature (°C) Reaction Time Yield (%)
4-Nitrobenzyl alcoholPCCMethylene ChlorideRoom Temp.30 min~85[10]
4-Chlorobenzyl alcoholCu(I)/TEMPODichloromethaneRoom Temp.30-60 min~65[13]
4-Methoxybenzyl alcoholCu(I)/TEMPODichloromethaneRoom Temp.30-60 min~65[13]
Other Methods
Product Method Key Reagents Temperature (°C) Reaction Time (h) Yield (%)
4-ChlorobenzaldehydeFrom 4-chlorobenzal chlorideH₂SO₄Room Temp. to gentle heat1-270[14]
4-[4-(Dimethylamino)phenyl]benzaldehydeSuzuki Coupling4-Bromobenzaldehyde, 4-(dimethylamino)phenylboronic acid, Pd(OAc)₂904-6High (not specified)[6]

Mandatory Visualization

Synthesis_of_4_Substituted_Benzaldehyde_Derivatives sub_benzene Substituted Benzene (Electron-rich) vilsmeier Vilsmeier-Haack Reaction sub_benzene->vilsmeier POCl₃, DMF rieche Rieche Formylation sub_benzene->rieche CHCI₂OMe, TiCl₄ aryl_halide 4-Substituted Aryl Halide grignard Grignard Reaction + DMF aryl_halide->grignard 1. Mg, THF 2. DMF suzuki Suzuki Coupling aryl_halide->suzuki Ar'B(OH)₂, Pd catalyst benzyl_alcohol 4-Substituted Benzyl Alcohol oxidation Oxidation benzyl_alcohol->oxidation e.g., PCC, TEMPO product 4-Substituted Benzaldehyde vilsmeier->product rieche->product oxidation->product grignard->product suzuki->product

Caption: Synthetic routes to 4-substituted benzaldehydes.

Conclusion

The synthesis of 4-substituted benzaldehyde derivatives can be achieved through a variety of reliable methods. The Vilsmeier-Haack and Rieche reactions provide direct routes for the formylation of aromatic precursors, with the choice depending on the electronic nature of the starting material. The oxidation of 4-substituted benzyl alcohols offers a dependable, albeit longer, alternative. Furthermore, modern organometallic and cross-coupling reactions provide versatile pathways to these valuable compounds. The protocols and data presented herein serve as a practical guide for researchers to select and implement the most suitable method for their specific synthetic needs.

References

Application Notes and Protocols: Use of 4-Formylphenoxyacetic Acid Analogues in the Preparation of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of 4-Formylphenoxyacetic acid being directly used in the synthesis of antitumor agents. The following application notes and protocols are based on structurally related compounds, such as other aromatic aldehydes and phenoxyacetic acid derivatives, which have been successfully utilized in the development of novel anticancer compounds. These protocols serve as a guide and can be adapted for the potential use of this compound.

I. Introduction: Rationale for this compound Analogues in Antitumor Agent Synthesis

This compound possesses two key functional groups that make it an attractive starting material for the synthesis of bioactive molecules: an aldehyde group and a phenoxyacetic acid moiety. The aldehyde group is a versatile handle for the construction of various heterocyclic and acyclic structures, including Schiff bases and chalcones.[1][2] The phenoxyacetic acid scaffold is present in a number of compounds with diverse biological activities. While direct antitumor applications of this compound are not documented in the reviewed literature, its structural components are prevalent in many potent anticancer agents.

This document outlines synthetic strategies and biological evaluation methods for two major classes of compounds that could theoretically be derived from this compound or its analogues: Schiff Bases and Chalcones . Additionally, it covers derivatives of the related phenoxyacetamide structure.

II. Synthetic Pathways and Experimental Protocols

A. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde or ketone.[2] They are a class of compounds known for a wide range of biological activities, including anticancer effects.[1]

General Synthetic Workflow for Schiff Bases

G A This compound Analogue (Aromatic Aldehyde) D Reaction Mixture A->D B Primary Amine (e.g., substituted aniline) B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Reflux or Stir at Room Temperature D->E F Precipitation/Crystallization E->F G Filtration and Washing F->G H Drying G->H I Purified Schiff Base Derivative H->I

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Novel Schiff Base

This protocol is adapted from the synthesis of Schiff bases from various aromatic aldehydes.[2]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde as an analogue) (10 mmol)

  • Substituted primary amine (e.g., 5-chloro-2-aminobenzoic acid) (10 mmol)

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve the aromatic aldehyde (10 mmol) in hot absolute ethanol (40 mL).

  • In a separate flask, dissolve the primary amine (10 mmol) in hot absolute ethanol (30 mL).

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the mixture as a catalyst.

  • Reflux the reaction mixture for 3 hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

B. Synthesis of Chalcone Derivatives

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, which form the central core for a variety of important biological compounds.[3] They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[4]

General Synthetic Workflow for Chalcones

G A This compound Analogue (Aromatic Aldehyde) D Reaction Mixture A->D B Acetophenone Derivative B->D C Base Catalyst (e.g., NaOH, KOH in Ethanol) C->D E Stirring at Low Temperature D->E F Acidification/Precipitation E->F G Filtration and Washing F->G H Purification (Recrystallization) G->H I Purified Chalcone Derivative H->I

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocol: Synthesis of a Novel Chalcone

This protocol is a general method for the synthesis of chalcones.[3]

Materials:

  • Substituted aromatic aldehyde (0.01 mol)

  • Substituted acetophenone (0.01 mol)

  • Ethanol (40 mL)

  • Sodium hydroxide (NaOH) solution (10 mL, 60%)

  • Ice bath

Procedure:

  • In a round bottom flask placed in an ice bath, mix the substituted acetophenone (0.01 mol) and the substituted aldehyde (0.01 mol) in ethanol (40 mL).

  • To this mixture, add the NaOH solution dropwise with continuous stirring for 30 minutes.

  • Continue stirring the reaction mixture for another 2-3 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated product is filtered, washed with cold water until neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the final product using appropriate spectroscopic methods.

III. Biological Evaluation Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the IC₅₀ values of synthesized compounds.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

IV. Data Presentation: Anticancer Activity of Related Compounds

The following tables summarize the in vitro anticancer activity of various Schiff base, chalcone, and phenoxyacetamide derivatives against different human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Schiff Base Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
CDSBGlioma GL26117.9 (µg/mL)[8]
CDSBU25114.9 (µg/mL)[8]
5-C-2-4-NABATSCCF446.68 (µg/mL)[2]

Table 2: In Vitro Anticancer Activity of Selected Chalcone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 25A375 (Melanoma)< 2[9]
Compound 23MCF-7 (Breast)13.2[9]
Compound 47HCT116 (Colon)Not specified[9]
Compound 48HCT116 (Colon)Not specified[9]

Table 3: In Vitro Anticancer Activity of Phenoxyacetamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound IHepG2 (Liver)1.43[3]
Compound IIHepG2 (Liver)6.52[3]
5-FU (Control)HepG2 (Liver)5.32[3]

V. Mechanism of Action: Apoptosis Induction

Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death.[10] This can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Simplified Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Executioner Caspase Anticancer Agent Anticancer Agent Mitochondrion Mitochondrion Anticancer Agent->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

The evaluation of apoptosis can be performed using various techniques, including:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.

  • Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • Western Blot Analysis: To detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[11]

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 2,2'-((4-(carboxymethoxy)phenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-Formylphenoxyacetic acid with dimedone results in the formation of 2,2'-((4-(carboxymethoxy)phenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione). This compound belongs to the class of bis-dimedone derivatives, which are known for their diverse biological activities. The synthesis proceeds via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document provides detailed protocols for the synthesis and purification of this target molecule, along with methods for its biological evaluation.

Reaction Scheme

The overall reaction involves the condensation of one equivalent of this compound with two equivalents of dimedone.

Caption: Knoevenagel condensation of this compound with dimedone.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-((4-(carboxymethoxy)phenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)

This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with dimedone.

Materials:

  • This compound (1 equivalent)

  • Dimedone (2 equivalents)

  • Ethanol (or other suitable solvent like water, toluene)

  • Catalyst (e.g., piperidine, boric acid, or a Lewis acid like ZnCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and dimedone (2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) or boric acid (10 mol%) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the crude product with cold ethanol or water.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2,2'-((4-(carboxymethoxy)phenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione).

  • Dry the purified product in a desiccator.

  • Determine the yield and characterize the product using analytical techniques.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Mix Reactants & Catalyst in Solvent reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in Desiccator recrystallize->dry characterize Characterize Product (Yield, MP, NMR, IR, MS) dry->characterize

Caption: General workflow for the synthesis and purification.

Protocol 2: Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

Materials:

  • Synthesized compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Physicochemical and Analytical Data
ParameterExpected Value/Data
Molecular Formula C₂₅H₂₈O₆
Molecular Weight 424.49 g/mol
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Yield (%) To be determined experimentally
¹H NMR (CDCl₃, δ ppm) Expected signals for aromatic protons, methylene protons of the acetic acid and cyclohexanedione rings, methine proton, and methyl protons.
¹³C NMR (CDCl₃, δ ppm) Expected signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
IR (KBr, cm⁻¹) Expected characteristic peaks for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-O, and aromatic C-H stretches.
Mass Spec (m/z) Expected molecular ion peak [M]+ or [M+H]+.
Table 2: Biological Activity Data (Hypothetical)
AssayOrganism/Cell LineParameterResult
Antimicrobial S. aureusMIC (µg/mL)To be determined
E. coliMIC (µg/mL)To be determined
Anticancer MCF-7 (Breast Cancer)IC₅₀ (µM)To be determined
HeLa (Cervical Cancer)IC₅₀ (µM)To be determined

Note: The biological activity of the specific title compound has not been reported in the searched literature. The table presents the parameters to be measured. Based on studies of similar bis-dimedone derivatives, the compound is anticipated to exhibit antimicrobial and anticancer activities.

Signaling Pathway

While the specific signaling pathway for this compound is not elucidated, many anticancer agents derived from natural products or synthetic modifications induce apoptosis. A generalized apoptotic pathway that could be investigated is presented below.

Apoptotic_Pathway Potential Apoptotic Signaling Pathway compound 2,2'-((4-(carboxymethoxy)phenyl)methylene) bis(5,5-dimethylcyclohexane-1,3-dione) ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptotic pathway.

Conclusion

The reaction of this compound with dimedone provides a straightforward route to a potentially bioactive bis-dimedone derivative. The provided protocols offer a foundation for the synthesis, purification, and biological evaluation of this compound. Further research is warranted to fully characterize the molecule and explore its therapeutic potential as an antimicrobial or anticancer agent. The detailed investigation of its mechanism of action will be crucial for its future development in the pharmaceutical field.

Synthesis of Novel Benzimidazole Derivatives from 4-Formylphenoxyacetic Acid: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole derivatives using 4-formylphenoxyacetic acid as a key starting material. Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of the this compound moiety is anticipated to yield novel derivatives with potential therapeutic applications in areas such as oncology and infectious diseases.

Applications

Benzimidazole derivatives have a long-standing history in medicinal chemistry, with numerous compounds approved for clinical use.[1][2][3] The synthesis of new analogs is a focal point of drug discovery efforts. Derivatives of this compound are of particular interest due to the potential for the carboxylic acid group to enhance solubility and provide a handle for further chemical modification.

Anticancer Potential

A significant body of research highlights the anticancer properties of benzimidazole derivatives.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, certain benzimidazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including lung, breast, liver, and colorectal carcinoma.[1] The IC50 values for some of these compounds are comparable to or even surpass those of standard chemotherapeutic agents.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[3][5][6] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of the phenoxyacetic acid group may lead to compounds with improved penetration into microbial cells and enhanced antimicrobial efficacy.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of benzimidazole derivatives from this compound.

Synthesis of 2-(4-(carboxymethoxy)phenyl)-1H-benzo[d]imidazole

This procedure details the acid-catalyzed condensation reaction between this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TsOH) or Glacial Acetic Acid

  • Ethanol or Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or DMF.

  • Add o-phenylenediamine (1 equivalent) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3).

  • After completion of the reaction, cool the mixture to room temperature.

  • If using an acidic catalyst, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate out. If so, collect the solid by filtration. If not, extract the product with ethyl acetate.

  • Wash the collected solid or the organic extract with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-(carboxymethoxy)phenyl)-1H-benzo[d]imidazole.

Diagram of the Synthetic Workflow:

SynthesisWorkflow 4-Formylphenoxyacetic_acid This compound Reaction Condensation 4-Formylphenoxyacetic_acid->Reaction o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction Product 2-(4-(carboxymethoxy)phenyl)- 1H-benzo[d]imidazole Reaction->Product p-TsOH or Acetic Acid, Reflux

Caption: Synthetic route to 2-(4-(carboxymethoxy)phenyl)-1H-benzo[d]imidazole.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the final compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O, C-O).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation

Quantitative data for newly synthesized benzimidazole derivatives should be organized for clear comparison.

Table 1: Physicochemical and Spectroscopic Data

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
BZD-1 C₁₅H₁₂N₂O₃268.27--Characteristic peaks for aromatic, methylene, and NH protonsCharacteristic peaks for aromatic, carbonyl, and methylene carbons[M+H]⁺
Reference
Control

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)
BZD-1 ----
CisplatinValueValueValueValue
DoxorubicinValueValueValueValue

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansA. niger
BZD-1 ----
CiprofloxacinValueValue--
Fluconazole--ValueValue

Potential Signaling Pathways

The anticancer activity of benzimidazole derivatives can be mediated through various signaling pathways. A potential mechanism involves the inhibition of key kinases or the induction of apoptosis.

Diagram of a Potential Apoptotic Pathway:

ApoptosisPathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway BZD Benzimidazole Derivative Bax Bax BZD->Bax activates Bcl2 Bcl2 BZD->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mitochondrial-mediated apoptotic pathway induced by benzimidazole derivatives.

References

4-Formylphenoxyacetic Acid: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Formylphenoxyacetic acid is a valuable bifunctional molecule that serves as a key intermediate in a wide array of organic chemical syntheses. Its unique structure, featuring both a reactive aldehyde and a modifiable carboxylic acid group, allows for its incorporation into diverse molecular scaffolds. This application note details several key applications of this compound, providing researchers, scientists, and drug development professionals with detailed experimental protocols and quantitative data for the synthesis of bioactive molecules, including β-lactams and cyclooxygenase-2 (COX-2) inhibitors, as well as benzofuran derivatives.

Introduction

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The presence of a formyl group at the 4-position of the phenyl ring in this compound provides a reactive handle for various chemical transformations, making it an ideal starting material for the synthesis of complex molecules. This document outlines its application as an intermediate in several important synthetic routes.

Applications and Protocols

Synthesis of β-Lactams

β-lactam antibiotics represent one of the most important classes of antibacterial agents. This compound can be utilized in the stereoselective synthesis of novel β-lactams through a ketene-imine cycloaddition reaction.[2]

Experimental Protocol: Synthesis of cis-β-lactams

  • Imine Formation: In a round-bottom flask, dissolve the desired primary amine (1.0 eq.) and aromatic aldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene. Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Stir the reaction mixture at room temperature for 2-4 hours until the formation of the imine is complete (monitored by TLC). Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

  • Ketene-Imine Cycloaddition: To a solution of this compound (1.0 eq.) and the synthesized imine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.0 eq.). Stir the mixture for 10 minutes, then add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired cis-β-lactam.

Quantitative Data:

ProductYield (%)Diastereomeric Ratio (cis:trans)
Aldehyde-functionalized β-lactamup to 88%>99:1

Table 1: Yield and stereoselectivity for the synthesis of cis-β-lactams derived from this compound.[2]

Reaction Workflow:

G cluster_0 Step 1: Imine Synthesis cluster_1 Step 2: Cycloaddition Primary Amine Primary Amine Imine Imine Primary Amine->Imine DCM, rt Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Imine cis-β-Lactam cis-β-Lactam Imine->cis-β-Lactam This compound This compound Ketene (in situ) Ketene (in situ) This compound->Ketene (in situ) p-TsCl, Et3N Ketene (in situ)->cis-β-Lactam

Synthesis of cis-β-lactams.
Synthesis of Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3] this compound derivatives can serve as precursors for the synthesis of potent and selective COX-2 inhibitors.

Experimental Protocol: Synthesis of Phenoxyacetic Acid-based COX-2 Inhibitors

  • Esterification: To a solution of a substituted 4-hydroxybenzaldehyde (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and ethyl bromoacetate (1.0 eq.). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester derivative.[3]

  • Hydrolysis: Dissolve the obtained ester in a mixture of methanol and aqueous sodium hydroxide. Stir at room temperature for 12 hours. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid (a derivative of this compound). Filter, wash with water, and dry to obtain the desired intermediate.[3]

  • Condensation: The aldehyde group of the synthesized phenoxyacetic acid derivative can then be reacted with various nucleophiles (e.g., amines, hydrazines) to build the final inhibitor scaffold. For example, a condensation reaction with a substituted aniline in the presence of a catalytic amount of acid will yield a Schiff base, which can be further modified.

Quantitative Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
5d 10.040.09111.53
5e 9.980.08124.75
5f 10.670.08133.34
Celecoxib (Reference) 14.930.05298.6

Table 2: In vitro COX-1/COX-2 inhibition data for synthesized phenoxyacetic acid derivatives.[3]

COX-2 Signaling Pathway:

G Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB Growth Factors Growth Factors MAPK MAPK Growth Factors->MAPK Oncogenes Oncogenes Oncogenes->MAPK COX-2 Gene Transcription COX-2 Gene Transcription NF-kB->COX-2 Gene Transcription nucleus AP-1 AP-1 MAPK->AP-1 AP-1->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme translation Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) conversion Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibition

Simplified COX-2 signaling pathway.
Synthesis of Benzofuran Derivatives

Benzofurans are important heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities.[4] While the classical synthesis often starts from salicylaldehyde (the ortho-isomer), a similar cyclization strategy can be envisioned for derivatives of this compound, leading to novel benzofuran structures. A well-established method involves the reaction of a formylphenoxyacetic acid with acetic anhydride and sodium acetate.

Experimental Protocol: Synthesis of Benzofuran (Coumarone)

This protocol is for the ortho-isomer but can be adapted for derivatives of the para-isomer.

  • Reaction Setup: In a 2-L flask, combine crude, dry o-formylphenoxyacetic acid (90.0 g, 0.5 mole), anhydrous powdered sodium acetate (180 g), acetic anhydride (450 ml), and glacial acetic acid (450 ml).

  • Reflux: Heat the mixture under gentle reflux with stirring for 8 hours.

  • Work-up: Pour the hot, dark solution into 2.5 L of ice water and extract with diethyl ether (600 ml). Wash the ether layer sequentially with water and several portions of cold, dilute 5% sodium hydroxide solution until the aqueous layer is basic.

  • Purification: Wash the ether layer with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate. Remove the ether by distillation at atmospheric pressure, and then distill the product under reduced pressure. The boiling point of benzofuran is 166.5–168.0 °C at 735 mm Hg.

Quantitative Data:

Starting MaterialProductYield (%)
o-Formylphenoxyacetic acidBenzofuran (Coumarone)63-67%

Table 3: Yield for the synthesis of Benzofuran.

Other Potential Synthetic Transformations

The aldehyde functionality of this compound allows for a variety of other important chemical transformations:

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are versatile intermediates themselves and can possess biological activity.[5][6]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst provides α,β-unsaturated products, which are useful in Michael additions and as precursors to other functional groups.[7]

  • Wittig Reaction: Reaction with phosphonium ylides converts the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups.[8][9]

  • Reductive Amination: The one-pot reaction of the aldehyde with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an efficient method for synthesizing secondary and tertiary amines.[10][11]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the construction of a wide range of complex molecules with significant potential in drug discovery and materials science. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthetic utility of this important building block.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 4-Formylphenoxyacetic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Formylphenoxyacetic acid. Our goal is to facilitate higher yields and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde with a base to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, via an SN2 reaction.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: To achieve a high yield, it is crucial to control the following parameters:

  • Stoichiometry of Reactants: Using a slight excess of the haloacetic acid can drive the reaction to completion, but a large excess can lead to purification challenges.

  • Choice and Amount of Base: A strong enough base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Sodium hydroxide or potassium hydroxide are commonly used. The amount of base should be sufficient to neutralize the haloacetic acid and deprotonate the phenol.

  • Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures can promote side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted 4-hydroxybenzaldehyde, glycolic acid (from the hydrolysis of chloroacetic acid), and potentially small amounts of diglycolic acid. If the reaction conditions are not carefully controlled, side products from the Cannizzaro reaction of 4-hydroxybenzaldehyde under strong basic conditions (leading to 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid) could also be present, though this is less common under typical Williamson ether synthesis conditions.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most effective method for purifying crude this compound. Water is a commonly used solvent for recrystallization. The crude product is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly, leading to the formation of pure crystals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient stirring.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, within the limits of the protocol.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Hydrolysis of the haloacetic acid: The haloacetic acid can be hydrolyzed to glycolic acid under the basic reaction conditions, reducing the amount available to react with the phenoxide.[1][2]- Add the haloacetic acid portion-wise to the reaction mixture.- Maintain the reaction temperature as recommended in the protocol to avoid excessive hydrolysis.
Loss during workup and purification: Significant amounts of the product may be lost during extraction or recrystallization.- Ensure the pH is sufficiently acidic during the workup to fully precipitate the product.- Use a minimal amount of hot solvent for recrystallization to avoid leaving a large amount of product in the mother liquor.
Formation of a Tarry/Oily Product Instead of a Precipitate Presence of impurities: Unreacted starting materials or side products can interfere with crystallization.- Wash the crude product with a suitable solvent to remove some impurities before recrystallization.- Try a different recrystallization solvent or a solvent mixture.
Rapid cooling during recrystallization: Cooling the solution too quickly can cause the product to "oil out" instead of forming crystals.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Product is Contaminated with Starting Material (4-hydroxybenzaldehyde) Incomplete reaction: Not all of the 4-hydroxybenzaldehyde has reacted.- Increase the molar ratio of the haloacetic acid to 4-hydroxybenzaldehyde slightly.- Extend the reaction time.
Inefficient purification: The purification method may not be effectively removing the unreacted starting material.- During workup, washing the organic layer with a dilute sodium bicarbonate solution can help remove unreacted acidic starting materials. However, since the product is also an acid, this must be done carefully.- Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxybenzaldehyde and Chloroacetic Acid

This protocol is adapted from the well-established Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water

  • Activated carbon (optional)

Procedure:

  • Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.0 equivalents) in water. To this solution, add 4-hydroxybenzaldehyde (1.0 equivalent). Stir the mixture until the 4-hydroxybenzaldehyde has completely dissolved to form the sodium phenoxide salt.

  • Preparation of the Chloroacetate Solution: In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) and sodium hydroxide (1.0 equivalent) in water.

  • Reaction: Slowly add the chloroacetate solution to the sodium phenoxide solution. Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Dissolve the crude product in a minimum amount of boiling water. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

ParameterValue
Reactants
4-Hydroxybenzaldehyde1.0 eq
Chloroacetic acid1.05 eq
Sodium hydroxide3.0 eq (total)
Reaction Conditions
SolventWater
TemperatureReflux (~100 °C)
Reaction Time3-4 hours
Expected Yield 75-85%
Melting Point (Purified) 193-196 °C[3]

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Deprotonation 4-Hydroxybenzaldehyde->Deprotonation Reacts with Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction Chloroacetic_Acid->SN2_Reaction Reacts with Base Base (NaOH) Base->Deprotonation Catalyzes Solvent Solvent (Water) Solvent->SN2_Reaction Heat Heat (Reflux) Heat->SN2_Reaction Deprotonation->SN2_Reaction Forms Phenoxide Product This compound SN2_Reaction->Product Yields

Caption: Reaction pathway for the synthesis of this compound via Williamson ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete? Check_Reaction_Completion->Incomplete Optimize_Conditions Increase Time/Temp or Improve Stirring Incomplete->Optimize_Conditions Yes Check_Workup Review Workup Procedure Incomplete->Check_Workup No Optimize_Conditions->Check_Workup Acidification_Issue Incomplete Acidification? Check_Workup->Acidification_Issue Adjust_pH Ensure pH is strongly acidic Acidification_Issue->Adjust_pH Yes Check_Purification Review Recrystallization Acidification_Issue->Check_Purification No Adjust_pH->Check_Purification Solvent_Issue Too much solvent used? Check_Purification->Solvent_Issue Concentrate_Mother_Liquor Concentrate mother liquor and re-cool Solvent_Issue->Concentrate_Mother_Liquor Yes Success Yield Optimized Solvent_Issue->Success No Concentrate_Mother_Liquor->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Formylphenoxyacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and their solutions.

Recrystallization Issues
ProblemPossible CauseSolution
Oiling Out The crude product is highly impure, significantly depressing the melting point.- Attempt an acid-base extraction to remove major impurities before recrystallization.- Try a different recrystallization solvent or a solvent mixture.
The boiling point of the solvent is higher than the melting point of the impure solid.- Select a solvent with a lower boiling point.- Use a solvent pair, dissolving the compound in a minimal amount of a good solvent at high temperature and then adding a poorer solvent until turbidity is observed, followed by gentle heating until the solution is clear again before cooling.
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used).- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
Nucleation is not occurring.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.
Low Recovery of Pure Product The compound is significantly soluble in the cold recrystallization solvent.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration.- Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.- Add a small excess of the hot solvent before filtration to ensure the compound remains dissolved.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimal.- If using normal phase chromatography (silica gel), a less polar eluent might be needed if the product is eluting too quickly, or a more polar eluent if it is not moving. A common starting point is a mixture of hexane and ethyl acetate; the ratio can be adjusted.- For reverse phase chromatography, the polarity of the mobile phase (e.g., acetonitrile/water or methanol/water) can be adjusted.
The column is overloaded with the crude sample.- Reduce the amount of crude material loaded onto the column. A general rule is to use 20-100 times the weight of stationary phase to the weight of the crude product.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase (e.g., the acidic proton of the carboxylic acid with basic sites on silica gel).- Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid (e.g., 0.1-1%), to suppress this interaction.
Cracking of the Silica Gel Bed The heat of adsorption of the solvent or sample is causing the column to heat unevenly.- Pack the column using a slurry method and ensure the column is properly equilibrated with the mobile phase before loading the sample.- Avoid using highly exothermic solvents for packing or elution if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities are unreacted starting materials, namely 4-hydroxybenzaldehyde and chloroacetic acid. Depending on the base used (e.g., sodium hydroxide), inorganic salts like sodium chloride may also be present.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Based on the structure (an aromatic carboxylic acid), polar solvents are a good starting point. Hot methanol is a known solvent for this compound.[1] For a related compound, o-Formylphenoxyacetic acid, water has been used successfully for recrystallization.[2] Experimenting with solvent systems like ethanol/water or acetic acid/water mixtures could also be effective.

Q3: How can I effectively remove the unreacted 4-hydroxybenzaldehyde?

A3: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent (like ethyl acetate) and extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the acidic this compound will move to the aqueous layer as its salt, leaving the less acidic 4-hydroxybenzaldehyde in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q4: Is it necessary to use column chromatography if recrystallization is successful?

A4: Not necessarily. If recrystallization yields a product with the desired purity (which can be assessed by techniques like NMR spectroscopy or melting point determination), then column chromatography is not required. Chromatography is typically employed when simpler methods like recrystallization or acid-base extraction fail to provide adequate purity.

Q5: My purified product is still a pale cream or brown color. Is this normal?

A5: The appearance of commercially available this compound is often described as a pale cream to pale brown powder.[3] Therefore, a slight coloration may not necessarily indicate significant impurity. However, if the color is dark, it may suggest the presence of colored impurities, which could potentially be removed by treating the hot recrystallization solution with a small amount of activated charcoal.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is recommended for crude this compound containing significant amounts of the less acidic starting material, 4-hydroxybenzaldehyde.

Methodology:

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will transfer to the aqueous layer as its sodium salt. Repeat the extraction on the organic layer to ensure complete transfer of the product.

  • Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual neutral or less acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation of Crude Product: Collect the precipitated this compound by vacuum filtration and wash with a small amount of cold water.

  • Recrystallization:

    • Place the crude solid in a flask.

    • Add a minimal amount of a suitable solvent (e.g., hot methanol or a hot ethanol/water mixture) until the solid just dissolves.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating compounds with similar acidic properties or when recrystallization and acid-base extraction are not sufficiently effective.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid). Pack a glass column with the silica gel slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 Solution dissolve->extract org_layer Organic Layer (contains 4-hydroxybenzaldehyde) extract->org_layer Separate aq_layer Aqueous Layer (contains product salt) extract->aq_layer Separate waste1 Waste org_layer->waste1 acidify Acidify with HCl aq_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate recrystallize Recrystallize precipitate->recrystallize pure_product Pure 4-Formylphenoxyacetic Acid Crystals recrystallize->pure_product waste2 Waste recrystallize->waste2 Mother Liquor

Caption: Workflow for purification via acid-base extraction and recrystallization.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Use different solvent or pre-purify oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate solution, scratch flask, or add seed crystal no_crystals->solution2 Yes solution3 Cool thoroughly, use minimal cold solvent for washing low_recovery->solution3 Yes success Successful Crystallization low_recovery->success No

Caption: Troubleshooting logic for common recrystallization problems.

References

common side reactions in the synthesis of 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Formylation of Phenol : This step is often bypassed by starting directly with a commercially available formylphenol, most commonly 4-hydroxybenzaldehyde.

  • Williamson Ether Synthesis : This involves the reaction of 4-hydroxybenzaldehyde with a haloacetic acid or its ester (e.g., chloroacetic acid or ethyl bromoacetate) under basic conditions, followed by hydrolysis if an ester is used.[1][2][3][4]

Q2: What are the primary side reactions I should be aware of during the Williamson ether synthesis step?

A2: The key side reactions include:

  • C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[5]

  • Elimination Reaction : The alkylating agent can undergo base-catalyzed elimination, which competes with the desired substitution reaction. This is more prevalent with sterically hindered alkyl halides and at elevated temperatures.[5][6]

  • Hydrolysis of the Alkylating Agent : In the presence of a strong base and water, the haloacetic acid or its ester can be hydrolyzed.

  • Incomplete Reaction : Failure to drive the reaction to completion will result in leftover starting materials, primarily 4-hydroxybenzaldehyde.[3]

Q3: My reaction yields are consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions : Temperature, reaction time, and the choice of base and solvent can significantly impact yield. For instance, high temperatures can favor elimination side reactions.[5]

  • Purity of Reagents : Impurities in the starting materials (4-hydroxybenzaldehyde, haloacetic acid) or solvent can interfere with the reaction.

  • Inefficient Base : The base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to an incomplete reaction.

  • Side Reactions : The prevalence of the side reactions mentioned in Q2 will directly reduce the yield of the desired product.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products often points to side reactions. To improve selectivity for this compound:

  • Favor O-Alkylation : Use of polar aprotic solvents can favor the desired O-alkylation over C-alkylation.

  • Minimize Elimination : Employ primary alkyl halides (like chloroacetic acid) and maintain moderate reaction temperatures to disfavor elimination.[7][8]

  • Control Stoichiometry : Precise control over the molar ratios of your reactants can prevent side reactions resulting from excess reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; prevalence of side reactions (elimination, C-alkylation).[5]Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent. Use a slight excess of the haloacetic acid derivative. Optimize reaction temperature to minimize elimination. Consider a different base or solvent system.
Presence of Unreacted 4-Hydroxybenzaldehyde Insufficient reaction time or temperature; inefficient deprotonation of the phenol.Increase the reaction time or temperature moderately. Ensure the base is sufficiently strong and used in the correct stoichiometric amount. Steam distillation can be used to remove unreacted salicylaldehyde, a similar starting material.[3]
Formation of an Alkene Byproduct Elimination (E2) reaction competing with substitution (SN2).[6] This is favored by high temperatures and sterically hindered reactants.Maintain a lower reaction temperature. Ensure the use of a primary alkyl halide (e.g., chloroacetic acid).[7]
Product Contaminated with a Carboxylic Acid (other than the product) If starting from phenol and using a Reimer-Tiemann reaction with carbon tetrachloride instead of chloroform, a carboxylic acid can be formed.[9][10]This is less common for this specific synthesis which typically starts with 4-hydroxybenzaldehyde. If performing a de novo synthesis from phenol, ensure the use of chloroform for formylation.
Isomeric Impurities (e.g., 2-Formylphenoxyacetic acid) If synthesizing 4-hydroxybenzaldehyde via formylation of phenol (e.g., Reimer-Tiemann), a mixture of ortho and para isomers is common.[9][11]To avoid this, it is highly recommended to start with commercially available 4-hydroxybenzaldehyde. If formylation of phenol is necessary, chromatographic separation will be required to isolate the desired para isomer.
Evidence of Ring Alkylation (C-Alkylation) The phenoxide intermediate is an ambident nucleophile, allowing for electrophilic attack at the aromatic ring.[5]The use of polar aprotic solvents can help to favor O-alkylation.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from syntheses of similar phenoxyacetic acid derivatives.[3][4]

Materials:

  • 4-Hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dimethylformamide (DMF) (alternative solvent)

  • Potassium carbonate (K₂CO₃) (alternative base)

  • Ethyl bromoacetate (alternative alkylating agent)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) and chloroacetic acid (1 equivalent) in water.

  • Slowly add a solution of sodium hydroxide (2 equivalents) in water while stirring.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling to room temperature, acidify the solution with concentrated HCl until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from water or an ethanol/water mixture to obtain pure this compound.

Alternative Procedure using Ethyl Bromoacetate: [4]

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1 equivalent) and stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(4-formylphenoxy)acetate.

  • Hydrolyze the resulting ester by heating with an aqueous solution of NaOH, followed by acidic workup as described in the primary procedure.

Visualizing Workflows and Side Reactions

Overall Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 4-Hydroxybenzaldehyde D Williamson Ether Synthesis A->D B Chloroacetic Acid (or derivative) B->D C Base (e.g., NaOH) C->D E Acidification D->E F Filtration E->F G Recrystallization F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Williamson Ether Synthesis: Substitution vs. Elimination

G Start 4-Hydroxyphenoxide + Haloacetate Desired Desired Start->Desired Substitution Side Side Start->Side Elimination (favored by high temp.)

Caption: Competing substitution (SN2) and elimination (E2) pathways.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Purity Check Reagent Purity? Start->Check_Purity Check_Conditions Review Reaction Conditions? Start->Check_Conditions Check_Side_Products Analyze for Side Products? Start->Check_Side_Products Impure Purify/Replace Reagents Check_Purity->Impure Impure Optimize Adjust Temp/Time/Base Check_Conditions->Optimize Suboptimal Separate Improve Purification Check_Side_Products->Separate Contaminants Present

Caption: Decision tree for troubleshooting low product yield.

References

improving the stability of 4-Formylphenoxyacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Formylphenoxyacetic acid (4-FPAA) in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (4-FPAA) in solution?

A1: Based on the chemical structure of 4-FPAA, which contains an aromatic aldehyde and a phenoxyacetic acid moiety, the primary degradation pathways are expected to be:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid group, forming 4-carboxyphenoxyacetic acid. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.

  • Hydrolysis: The ether linkage in the phenoxyacetic acid portion can be susceptible to hydrolysis, particularly under acidic conditions.[1][2] This would cleave the molecule into 4-hydroxybenzaldehyde and glycolic acid.

  • Photodegradation: Aromatic compounds, including some phenoxyacetic acids, can be sensitive to light, which can catalyze oxidation and other degradation reactions.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation and other decomposition reactions can occur.[4][5]

Q2: Which solvents are recommended for dissolving and storing 4-FPAA?

A2: The choice of solvent is critical for the stability of 4-FPAA.

  • Recommended: Protic solvents such as high-purity water and methanol are generally preferred for many organic acids.[6][7] For short-term use, deoxygenated solvents are recommended.

  • Use with Caution: Polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO) have been shown to cause degradation of some organic acids and may not be ideal for long-term storage of 4-FPAA.[6][7]

  • Avoid: Solvents containing peroxide impurities should be avoided as they can readily oxidize the aldehyde group.

Q3: How does pH affect the stability of 4-FPAA in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of 4-FPAA.

  • Acidic Conditions (pH < 4.6): Similar phenoxyacetic acid derivatives have shown rapid non-enzymatic hydrolysis of the ether linkage under acidic conditions.[1][2] Therefore, strongly acidic environments should be avoided for long-term storage.

  • Neutral to Slightly Acidic (pH 5-7): This range is likely to be the most stable for the ether linkage. However, the overall stability will also depend on other factors like the presence of oxygen.

  • Alkaline Conditions (pH > 8): While the ether linkage may be more stable, the aldehyde group can be more susceptible to certain reactions in alkaline conditions. Some phenolic compounds can also degrade at high pH.[8] It is recommended to maintain the pH in a slightly acidic to neutral range and to use buffers to ensure pH stability.[9][10]

Q4: Are there any general-purpose stabilizers that can be added to solutions of 4-FPAA?

A4: Yes, several types of excipients can be considered to enhance the stability of 4-FPAA in solution:

  • Antioxidants: To prevent oxidation of the aldehyde group, antioxidants that are soluble in the chosen solvent system can be added. Examples include histidine-containing dipeptides like carnosine, which can scavenge radicals and reactive aldehydes.[11]

  • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Buffers: To maintain a stable pH in the optimal range (likely slightly acidic to neutral), the use of a suitable buffer system is recommended.[12][13]

  • Surfactants: In some cases, forming a complex with a non-ionic surfactant, such as an alcohol ethoxylate, can improve the stability of aldehydes in aqueous solutions.[12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in HPLC analysis of a freshly prepared 4-FPAA solution. Rapid degradation due to solvent impurities (peroxides), dissolved oxygen, or inappropriate pH.1. Use high-purity, peroxide-free solvents. 2. Deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. 3. Measure the pH of the final solution and adjust to a slightly acidic to neutral range (pH 5-7) using a suitable buffer if necessary.
Solution color changes (e.g., yellowing) over time. Oxidation or formation of degradation products.1. Store the solution protected from light in an amber vial.[3] 2. Store under an inert atmosphere.[3] 3. Consider adding a suitable antioxidant to the formulation.
Precipitate forms in the solution upon storage. Formation of insoluble degradation products or change in solubility due to temperature fluctuations.1. Analyze the precipitate to identify if it is a degradation product. 2. Ensure the storage temperature is maintained consistently. 3. If degradation is confirmed, review the storage conditions (solvent, pH, light exposure, oxygen exposure) and consider adding stabilizers.
Inconsistent experimental results using 4-FPAA solutions. Degradation of 4-FPAA stock solutions leading to variable concentrations.1. Prepare fresh 4-FPAA solutions for each experiment. 2. If a stock solution must be stored, perform a stability study to determine its viable shelf-life under specific storage conditions. 3. Always store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light and air.[3]

Quantitative Data Summary

Condition Parameter Expected Impact on 4-FPAA Stability Rationale/Reference
pH (Aqueous) < 4.6Low Potential for rapid hydrolysis of the ether linkage.[1][2]
5 - 7Moderate to High Generally a more stable range for the ether linkage.
> 8Low to Moderate Potential for degradation of the aldehyde and phenolic moieties.[8]
Solvent Protic (Methanol, Water)Moderate to High Generally suitable, but purity and dissolved oxygen are critical.[6][7]
Aprotic (Acetonitrile, DMSO)Low to Moderate Can promote degradation of some organic acids.[6][7]
Temperature -20°C to 4°CHigh Low temperatures slow down degradation kinetics.[3]
Room TemperatureModerate Degradation is more likely to occur over time.
> 40°CLow Accelerated degradation is expected.[4][5]
Atmosphere Inert (Nitrogen, Argon)High Prevents oxidation of the aldehyde group.[3]
Air (Oxygen)Low The aldehyde group is susceptible to oxidation.
Light Dark (Amber vial)High Prevents photodegradation.[3]
Ambient Light/UVLow Can catalyze degradation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-FPAA

This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for 4-FPAA.

1. Materials:

  • This compound (4-FPAA)

  • High-purity water

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of 4-FPAA (e.g., 1 mg/mL) in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 8 hours. Neutralize a sample before analysis.

  • Oxidation: Dilute the stock solution with a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of 4-FPAA and a solution (in a suitable solvent like methanol) at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of 4-FPAA to light in a photostability chamber according to ICH Q1B guidelines. Protect a control sample from light.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (a method that separates the parent drug from its degradation products).

  • Monitor for the appearance of new peaks and the decrease in the peak area of 4-FPAA.

  • Characterize major degradation products using techniques like LC-MS if possible.

Protocol 2: Screening of Stabilizing Excipients

1. Materials:

  • 4-FPAA solution in a chosen solvent system (e.g., buffered aqueous solution at pH 6).

  • Potential stabilizers:

    • Antioxidant (e.g., Carnosine)

    • Chelating agent (e.g., EDTA)

    • Surfactant (e.g., Polysorbate 80)

  • HPLC system with UV detector.

2. Procedure:

  • Prepare several aliquots of the 4-FPAA solution.

  • To each aliquot (except for the control), add a different stabilizer at a known concentration.

  • Store all solutions under accelerated stability conditions (e.g., 40°C) and protected from light.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each solution.

3. Analysis:

  • Analyze the samples by HPLC to determine the remaining concentration of 4-FPAA.

  • Plot the concentration of 4-FPAA versus time for each condition.

  • Compare the degradation rates of the solutions with and without stabilizers to identify the most effective excipient.

Visualizations

Probable Degradation Pathways of 4-FPAA FPAA This compound OxidationProduct 4-Carboxyphenoxyacetic acid FPAA->OxidationProduct Oxidation (O2, Peroxides) HydrolysisProduct1 4-Hydroxybenzaldehyde FPAA->HydrolysisProduct1 Hydrolysis (Acidic conditions) HydrolysisProduct2 Glycolic acid FPAA->HydrolysisProduct2 Hydrolysis (Acidic conditions)

Caption: Probable degradation pathways of 4-FPAA.

Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 4-FPAA Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Analyze Analyze by Stability- Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Characterize Characterize Degradants (e.g., LC-MS) Analyze->Characterize

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Logic for 4-FPAA Instability Start Instability Observed (e.g., peak loss, new peaks) CheckSolvent Is the solvent high-purity and deoxygenated? Start->CheckSolvent CheckpH Is the pH in the optimal range (5-7)? CheckSolvent->CheckpH Yes FixSolvent Use high-purity, deoxygenated solvent CheckSolvent->FixSolvent No CheckStorage Is the solution protected from light and air? CheckpH->CheckStorage Yes FixpH Adjust pH with a suitable buffer CheckpH->FixpH No ConsiderStabilizers Add Stabilizers (Antioxidants, Buffers) CheckStorage->ConsiderStabilizers Yes FixStorage Store in amber vials under inert gas CheckStorage->FixStorage No FixSolvent->Start FixpH->Start FixStorage->Start

Caption: Logical relationships for troubleshooting stability issues.

References

Technical Support Center: 4-Formylphenoxyacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Formylphenoxyacetic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via the Williamson ether synthesis, can be attributed to several factors. The primary synthesis route involves the reaction of 4-hydroxybenzaldehyde with a haloacetic acid (commonly chloroacetic acid) in the presence of a base.

Potential Causes and Solutions:

  • Incomplete Deprotonation of 4-hydroxybenzaldehyde: The phenoxide ion is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.

    • Solution: Ensure at least two equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used. One equivalent is required to neutralize the chloroacetic acid, and another to deprotonate the phenol.

  • Choice of Base and Solvent: The combination of base and solvent significantly impacts the reaction rate and yield. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.

    • Solution: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can increase the reaction rate.[1] If using an alcohol as a solvent, it is best to use the conjugate acid of the alkoxide base to avoid trans-etherification side reactions.[2] Phase transfer catalysis can also be employed to improve yields by facilitating the transfer of the phenoxide ion into the organic phase.[3]

  • Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures may promote side reactions and degradation of the product.

    • Solution: The reaction is typically conducted at elevated temperatures, often between 50 to 100°C, for several hours (1 to 8 hours).[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The primary side reaction is the elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[2] In the case of this compound synthesis, C-alkylation of the phenoxide is also a possibility, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[4]

Q2: I am observing significant impurities in my final product. What are these impurities and how can I minimize them?

A2: The most common impurities in the synthesis of this compound are unreacted starting materials and byproducts from side reactions.

Common Impurities and Mitigation Strategies:

  • Unreacted 4-hydroxybenzaldehyde: This is a common impurity if the reaction does not go to completion.

    • Mitigation: Ensure a slight excess of chloroacetic acid and sufficient base are used. Monitor the reaction to completion using TLC.

    • Removal: Unreacted 4-hydroxybenzaldehyde can be removed during the work-up. After acidification of the reaction mixture, this compound precipitates, while some unreacted 4-hydroxybenzaldehyde may remain in the aqueous solution. Purification by recrystallization is also effective.

  • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid, especially in the presence of a strong base and water.

    • Mitigation: While difficult to avoid completely in aqueous basic conditions, using a less aqueous environment or a phase transfer catalyst can help.

    • Removal: Glycolic acid is highly soluble in water and is typically removed during the aqueous work-up and filtration of the precipitated product.

  • Diglycolic Acid Ether Byproducts: Formed by the reaction of two molecules of chloroacetic acid with one molecule of 4-hydroxybenzaldehyde at the phenolic oxygen.

    • Mitigation: Control the stoichiometry of the reactants carefully. Using the phenoxide as the limiting reagent can help reduce the formation of this byproduct.

Q3: I am facing challenges when scaling up the reaction from lab to pilot plant. What are the key issues to consider?

A3: Scaling up the synthesis of this compound introduces several challenges primarily related to heat and mass transfer.

Key Scale-Up Challenges and Solutions:

  • Exothermic Reaction Control: The neutralization of chloroacetic acid and the Williamson ether synthesis itself can be exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor.[5]

    • Solution: Implement controlled, slow addition of reagents. Ensure the reactor has adequate cooling capacity. Perform calorimetric studies at the lab scale to understand the thermal profile of the reaction.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in increased side product formation and reduced yield.

    • Solution: Use appropriately designed agitators and baffles to ensure efficient mixing. The mixing efficiency should be studied and optimized during the scale-up process.

  • Purification and Isolation: Filtration and drying of large quantities of product can be challenging. The crystal form and size can differ from the lab scale, affecting filtration rates and drying times.

    • Solution: Develop a robust crystallization procedure at the lab scale that produces easily filterable crystals. Optimize the washing procedure to ensure efficient removal of impurities without significant product loss.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis (General Trends)

ParameterCondition 1Yield/Purity OutcomeCondition 2Yield/Purity Outcome
Solvent Protic (e.g., Ethanol)Moderate YieldAprotic Polar (e.g., DMF, Acetonitrile)Higher Yield[1]
Base Weak Base (e.g., K₂CO₃)Slower reaction, may require higher temperaturesStrong Base (e.g., NaOH, KOH)Faster reaction, higher yield
Temperature 50°CSlower reaction rate100°CFaster reaction rate, potential for more side products[1]
Catalyst NoneStandard Williamson ether synthesisPhase Transfer Catalyst (e.g., TBAB)Increased reaction rate and yield, especially in two-phase systems[3]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis.

Materials:

  • 4-hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize it with a portion of the sodium hydroxide solution.

  • Slowly add the sodium chloroacetate solution to the 4-hydroxybenzaldehyde solution.

  • Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.[7]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Vessel Reaction Vessel (Heated) 4-Hydroxybenzaldehyde->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Cooling Filtration Filtration Acidification->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Product Pure this compound Drying->Product Side_Reactions cluster_main Desired Reaction (O-Alkylation) cluster_side Potential Side Reactions Phenoxide 4-Formylphenoxide Ion Main_Product This compound Phenoxide->Main_Product SN2 Attack on Chloroacetate C_Alkylation C-Alkylation Product Phenoxide->C_Alkylation Attack at Ring Carbon Chloroacetate Chloroacetate Chloroacetate->Main_Product Elimination Glycolate + Dehydro-product Chloroacetate->Elimination Base-induced Elimination

References

troubleshooting incomplete reactions involving 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Formylphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might face when working with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction targeting the aldehyde group of this compound is incomplete or has a very low yield. What are the likely causes?

Answer:

Incomplete reactions involving the aldehyde functionality of this compound can stem from several factors, primarily related to the bifunctional nature of the molecule and the reaction conditions.

  • Interference from the Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with basic reagents or intermediates, neutralizing them and halting the reaction. For instance, in a Wittig reaction, the ylide can be protonated by the carboxylic acid.[1][2][3]

  • Reagent Purity and Stoichiometry: Impurities in the starting material or other reagents can inhibit the reaction.[4] Ensure you are using this compound of high purity (≥97%).[5] Also, verify the stoichiometry of your reactants; an insufficient amount of a key reagent is a common cause of incomplete conversion.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields. Aldehyde reactions often have specific temperature requirements to prevent side reactions or decomposition.

  • Poor Solubility: this compound has limited solubility in some common organic solvents.[6] If the compound is not fully dissolved, the reaction will be slow and incomplete.

Recommended Actions:

  • Protect the Carboxylic Acid Group: The most effective strategy to prevent interference is to protect the carboxylic acid, typically by converting it to an ester (e.g., methyl or ethyl ester).[7] This is crucial when using base-sensitive reagents.

  • Optimize Reaction Conditions: Carefully review and optimize the reaction temperature, time, and solvent. A solvent in which all reactants are soluble is essential. For instance, using hot methanol can improve the solubility of this compound.[6]

  • Use of Fresh and Pure Reagents: Always use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.

  • Careful Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and identify the presence of starting material and potential side products.

Question 2: I am observing unexpected side products in my reaction. What are the common side reactions of this compound?

Answer:

The presence of both an aldehyde and a carboxylic acid group can lead to several potential side reactions.

  • Self-Polymerization/Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions.

  • Decarboxylation: At elevated temperatures, the phenoxyacetic acid moiety may undergo decarboxylation, especially in the presence of certain catalysts.[8][9][10]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present as impurities.

  • Side Reactions with Bifunctional Reagents: If you are using a reagent that can react with both the aldehyde and the carboxylic acid, you may get a mixture of products.

Recommended Actions:

  • Protecting Group Strategy: As mentioned before, protecting the carboxylic acid group can prevent its participation in unwanted reactions.[7][11][12][13]

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

  • Temperature Control: Avoid excessively high temperatures to minimize the risk of decarboxylation.

  • Purification: Careful purification of the crude product using techniques like column chromatography can help to isolate the desired product from any side products.

Question 3: How can I improve the yield of my Knoevenagel condensation reaction with this compound?

Answer:

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[14][15][16][17] Low yields in this reaction with this compound are often due to the basic conditions required.

  • Base Neutralization: The basic catalyst (often a weak amine like piperidine or pyridine) can be neutralized by the carboxylic acid.

  • Doebner Modification and Decarboxylation: If malonic acid is used as the active methylene compound in pyridine, a Doebner modification can occur, which is often followed by decarboxylation.[14][15] This may or may not be the desired outcome.

Recommended Actions:

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester is highly recommended to prevent neutralization of the basic catalyst.

  • Choice of Catalyst and Solvent: Use a suitable basic catalyst and a solvent that ensures the solubility of all reactants.

  • Stoichiometry of the Base: You may need to use a slight excess of the basic catalyst to compensate for any potential neutralization by the acidic starting material if the carboxylic acid is not protected.

Question 4: My Wittig reaction with this compound is not working. What should I do?

Answer:

The Wittig reaction is highly sensitive to acidic protons.[1][2][3][18]

  • Ylide Quenching: The phosphonium ylide is a strong base and will be readily protonated and quenched by the carboxylic acid of this compound, preventing it from reacting with the aldehyde.

Recommended Actions:

  • Protect the Carboxylic Acid: It is essential to protect the carboxylic acid group as an ester before attempting a Wittig reaction.

  • Use of a Strong Base for Ylide Generation: Ensure that a sufficiently strong base (e.g., n-butyllithium, sodium hydride) is used to completely deprotonate the phosphonium salt to form the ylide.

  • Anhydrous Conditions: The Wittig reaction must be carried out under strictly anhydrous conditions.

Question 5: I am attempting a reductive amination with this compound and getting a complex mixture of products. How can I troubleshoot this?

Answer:

Reductive amination involves the formation of an imine followed by its reduction.[19][20][21][22][23] The presence of the carboxylic acid can complicate this reaction.

  • Acid-Base Reactions: The amine reactant can react with the carboxylic acid to form a salt, reducing the amount of free amine available to react with the aldehyde.

  • Reducing Agent Reactivity: Some reducing agents, like sodium borohydride, can potentially reduce the carboxylic acid group under certain conditions, though this is generally slow. The choice of reducing agent is critical.[20]

Recommended Actions:

  • Protecting Group: Protecting the carboxylic acid as an ester is the most reliable approach.

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[19][20]

  • pH Control: The formation of the imine is often favored under slightly acidic conditions. However, the inherent acidity of the starting material might be sufficient or even detrimental. Careful pH monitoring and adjustment might be necessary if the carboxylic acid is not protected.

Data & Protocols

Table 1: General Reaction Conditions for Common Transformations
Reaction TypeReagentsCatalyst/BaseSolventTemperature (°C)Key Considerations
Esterification (Protection) Methanol or EthanolCatalytic H₂SO₄ or HClMethanol/EthanolRefluxTo protect the carboxylic acid group before subsequent reactions.
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile)Piperidine or PyridineEthanol or TolueneRoom Temp to RefluxProtection of the carboxylic acid is highly recommended.
Wittig Reaction Phosphonium YlideStrong Base (e.g., n-BuLi, NaH)Anhydrous THF or Ether-78 to Room TempProtection of the carboxylic acid is mandatory.
Reductive Amination Primary or Secondary Amine, Reducing AgentAcetic Acid (optional)Methanol or DichloromethaneRoom TempUse a mild reducing agent like NaBH(OAc)₃. Protection of the carboxylic acid is recommended.
Benzofuran Synthesis (from o-formylphenoxyacetic acid)Acetic Anhydride, Sodium AcetateGlacial Acetic AcidRefluxA potential intramolecular cyclization reaction.[24]
Experimental Protocols

Protocol 1: Esterification of this compound (Methyl Ester Protection)

  • Suspend this compound (1.0 eq.) in methanol (10 volumes).

  • Add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-formylphenoxyacetate.

Protocol 2: General Procedure for Knoevenagel Condensation (with protected carboxylic acid)

  • Dissolve methyl 4-formylphenoxyacetate (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Troubleshooting Workflow for Incomplete Aldehyde Reactions

Troubleshooting_Workflow start Incomplete Reaction at Aldehyde Group check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions acid_interference Suspect Interference from Carboxylic Acid? start->acid_interference retry_reaction Retry Reaction with Pure Reagents check_purity->retry_reaction optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions protect_acid Protect Carboxylic Acid (e.g., Esterification) acid_interference->protect_acid Yes acid_interference->optimize_conditions No protect_acid->retry_reaction optimize_conditions->retry_reaction success Successful Reaction retry_reaction->success Improved Yield failure Reaction Still Incomplete retry_reaction->failure No Improvement consult Consult Further Literature for Alternative Methods failure->consult

Caption: A logical workflow for troubleshooting incomplete reactions.

Reaction Pathway: Protection and Subsequent Wittig Reaction

Wittig_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Wittig Reaction start_material This compound protected_material Methyl 4-formylphenoxyacetate start_material->protected_material CH3OH, H+ product Alkene Product protected_material->product + Wittig Reagent wittig_reagent Ph3P=CHR phosphine_oxide Ph3P=O product->phosphine_oxide

Caption: A two-step approach for a successful Wittig reaction.

References

methods for preventing the degradation of 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Formylphenoxyacetic Acid

A Guide to Preventing Degradation for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound (CAS No. 22042-71-3). This resource is designed for professionals who utilize this versatile bifunctional molecule in their experiments and require the highest standards of purity and stability. Degradation can compromise experimental outcomes, leading to inconsistent results and loss of valuable time. This guide provides in-depth, field-proven insights into the causes of degradation and robust methods for its prevention.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the key structural features of this compound that make it susceptible to degradation?

This compound possesses two primary functional groups on a stable phenoxy backbone: an aromatic aldehyde (-CHO) and a carboxylic acid (-COOH).[1][2][3] The aldehyde group is the primary site of vulnerability. Aromatic aldehydes are readily susceptible to oxidation, especially when exposed to atmospheric oxygen, converting the aldehyde to a carboxylic acid.[4][5][6] This process can be accelerated by factors such as light, heat, and the presence of trace metal impurities.

Q2: What are the most common signs that my sample of this compound has degraded?

There are several indicators of degradation:

  • Visual Change: The pure compound is typically a pale cream or white solid.[7] A shift to a yellow or brownish color often indicates the formation of oxidized impurities or polymers.

  • Change in Melting Point: The reported melting point is in the range of 193-196 °C.[2] A degraded sample will typically exhibit a lower and broader melting point range due to the presence of impurities.

  • Analytical Discrepancies: In analytical tests like HPLC, new peaks will appear, indicating the presence of degradation products. In NMR spectroscopy, you may observe a decrease in the integration of the characteristic aldehyde proton signal (around 9.8-10.0 ppm) and the appearance of new signals.

Q3: What is the primary degradation product I should expect to see?

The most common degradation pathway is the oxidation of the formyl (aldehyde) group to a carboxyl group. This results in the formation of 4-Carboxyphenoxyacetic acid . This impurity can interfere with subsequent reactions where the aldehyde functionality is required for conjugation or derivatization.

Q4: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For maximum protection against oxidation, storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Purity Decrease Over Time: My lot of this compound, which was initially >98% pure, now shows significant impurities on HPLC after several weeks in the lab.Improper Storage: Likely exposure to air (oxygen) and ambient light/temperature. The aldehyde group is oxidizing.[5][6]Implement Strict Storage Protocol: Immediately transfer the compound to an amber glass vial with a PTFE-lined cap. Purge the headspace with an inert gas (see Protocol 2). Store in a refrigerator at 2-8°C.[8][9]
Inconsistent Reaction Yields: My conjugation reaction, which targets the aldehyde group, is giving inconsistent and low yields.Degraded Starting Material: The effective concentration of the aldehyde is lower than calculated due to oxidation to the unreactive carboxylic acid.Verify Purity Before Each Use: Run a quick purity check (e.g., HPLC or TLC) on your starting material before setting up a reaction. If degradation is detected (>2-3%), purify the material by recrystallization or chromatography, or use a fresh, unopened batch.
Compound Has Become Discolored: The white powder now has a distinct yellow or tan hue.Oxidation and/or Polymerization: Exposure to oxygen and possibly light has caused degradation.[4] Aldehydes can also undergo polymerization, which can be acid-catalyzed.[10]Assess and Purify: The discoloration indicates significant impurity. The material should be purified before use. For future prevention, strictly follow inert atmosphere handling and storage procedures. Consider adding an antioxidant like BHT at a very low concentration (e.g., <0.1%) if the compound will be stored for an extended period, but verify compatibility with your downstream application first.[4][10]
Poor Solubility in a Non-Polar Solvent: The compound is not dissolving as expected in a solvent it was previously soluble in.Formation of a More Polar Impurity: The degradation product, 4-Carboxyphenoxyacetic acid, contains two carboxylic acid groups, making it significantly more polar and less soluble in non-polar organic solvents than the parent compound.Confirm Impurity and Re-evaluate Solvent System: Use analytical methods to confirm the presence of the dicarboxylic acid. You may need to use a more polar solvent system for purification or your reaction if the material cannot be easily purified.

Visualizing Degradation and Prevention

Understanding the chemical changes and the necessary preventative workflows is critical.

Primary Degradation Pathway

The diagram below illustrates the most common degradation route for this compound.

G cluster_0 Primary Degradation: Oxidation start This compound (C₉H₈O₄) product 4-Carboxyphenoxyacetic acid (Impurity) start->product Oxidation catalysts O₂, Light, Heat, Metal Traces catalysts->start

Caption: Oxidation of the aldehyde group to a carboxylic acid.

Recommended Experimental Workflow

To maintain the integrity of your compound, follow this validated workflow for handling and storage.

G A Receive or Synthesize Compound B Perform Initial QC Check (HPLC, NMR, MP) A->B C Is Purity ≥ 98%? B->C D Purify Compound (e.g., Recrystallization) C->D No E Work in Controlled Atmosphere (Glovebox or Inert Gas Flush) C->E Yes D->B F Weigh Required Amount Quickly E->F G Store in Amber Vial with PTFE-Lined Cap F->G After Use H Purge Headspace with N₂ or Ar G->H I Seal Tightly & Label H->I J Store at 2-8°C, Protected from Light I->J

References

Technical Support Center: Optimizing Coupling Conditions for 4-Formylphenoxyacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when coupling 4-Formylphenoxyacetic acid during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance and Electronic Effects: As an aromatic carboxylic acid, this compound can exhibit different reactivity compared to standard aliphatic Fmoc-amino acids. Steric bulk around the carboxylic acid can slow down coupling kinetics.

  • Aldehyde Group Reactivity: The formyl group is sensitive to certain reagents and conditions used in peptide synthesis. It can potentially undergo side reactions such as oxidation, reduction, or reaction with primary amines (the N-terminus of the peptide) under specific conditions, especially during prolonged reaction times or with certain activation methods.

Q2: Which coupling reagents are recommended for this compound?

A2: For difficult couplings, including those with sterically hindered or aromatic acids, more potent coupling reagents are generally recommended.[1][2] Urionium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are often more effective than standard carbodiimides such as DIC.[1][2][3][4] The choice can depend on the specific peptide sequence and the level of steric hindrance at the coupling site. Additives like Oxyma Pure or HOAt are superior to HOBt in suppressing racemization and can enhance coupling efficiency.[1][3]

Q3: Can the formyl group react with the deprotected N-terminus of the peptide?

A3: Yes, under certain conditions, the aldehyde can react with the free N-terminal amine to form a Schiff base (imine). This is more likely to occur with prolonged coupling times or if the base concentration is high. To minimize this, it is crucial to use optimized reaction times and appropriate stoichiometry of reagents.

Q4: How can I monitor the completion of the coupling reaction?

A4: The Kaiser test is a common qualitative method for detecting the presence of free primary amines on the resin.[5][6] A negative result (yellow beads) indicates complete coupling.[5] For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).[5]

Q5: What is a "double coupling" strategy and is it recommended for this acid?

A5: A double coupling involves performing the coupling step twice with fresh reagents after the initial coupling reaction.[2][7] This strategy is often recommended for difficult couplings, such as those involving sterically hindered residues or problematic sequences, to ensure the reaction goes to completion.[1][8][9] For this compound, if a preliminary test (like the Kaiser test) indicates incomplete coupling after the standard reaction time, a double coupling is a highly recommended solution.[10][11]

Troubleshooting Guide

Low coupling efficiency is the most common problem encountered when working with sterically hindered or electronically challenging molecules like this compound. The following guide provides a systematic approach to resolving these issues.

Problem Potential Cause Recommended Solution
Positive Kaiser Test (Blue/Purple Beads) After Coupling 1. Steric Hindrance: The bulky aromatic structure is impeding the reaction. 2. Inefficient Activation: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain on the resin is folding, blocking the reactive N-terminus.[11][12] 4. Suboptimal Reagents: Reagents or solvents may have degraded or contain moisture.1. Switch Coupling Reagent: Use a more powerful onium-salt reagent like HATU, HCTU, or COMU.[1][7][11] 2. Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated acid.[2][10][11] 3. Optimize Reaction Conditions: Increase the coupling time (e.g., to 2-4 hours) or perform the reaction at a slightly elevated temperature (e.g., 30-40°C).[1][6][11] 4. Change Solvent: Switch from DMF to NMP or add a small amount of DMSO to disrupt aggregation.[10][12] 5. Use Fresh Reagents: Ensure all reagents are fresh and solvents are anhydrous.[11]
Presence of Deletion Sequences in Final LC-MS 1. Incomplete Coupling: The subsequent amino acid was coupled to an unreacted N-terminus from the previous step.1. Ensure Complete Coupling: Always monitor with the Kaiser test before proceeding. If the test is positive, perform a double coupling.[5] 2. Capping: If the coupling remains incomplete after a double coupling, cap the unreacted amines using acetic anhydride before the next deprotection step to prevent deletion sequence formation.[6][8]
Unexpected Mass Corresponding to a Schiff Base or Reduced Aldehyde 1. Side Reaction of Formyl Group: The aldehyde may have reacted with the N-terminal amine or been reduced during cleavage.1. Minimize Coupling Time: Use the minimum time required for complete coupling to reduce the chance of Schiff base formation. 2. Scavenger Choice: During final cleavage from the resin, ensure the cleavage cocktail is appropriate. Avoid scavengers that could potentially reduce the aldehyde. Triisopropylsilane (TIS) is a common scavenger and should generally be compatible.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh 20% piperidine/DMF solution for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

    • Vortex the solution for 1-2 minutes. The solution may change color, indicating activation.

  • Coupling Reaction:

    • Add the activated acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test (as described in Protocol 2) to check for completion.

    • If the test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (3-5 times).

    • If the test is positive (blue beads), perform a double coupling by repeating steps 3 and 4.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Kaiser Test for Reaction Monitoring
  • Sample Preparation: Collect a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with DMF (3 times) and then ethanol (3 times) to remove residual reagents.[6]

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5g ninhydrin in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads remain yellow, and the solution is colorless or yellowish.

Visualizations

Experimental Workflow

G Experimental Workflow for Coupling this compound cluster_prep Preparation cluster_coupling Coupling Cycle cluster_check Quality Control Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. Wash Resin (DMF) Fmoc_Deprotect->Wash_1 Pre_activate 4. Pre-activate Acid (4-FPAA + HATU/DIPEA) Coupling 5. Add Activated Acid to Resin (1-2 hours) Pre_activate->Coupling Kaiser_Test 6. Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Wash_2 7. Wash Resin (DMF) Kaiser_Test->Wash_2 Negative Next_Cycle 8. Proceed to Next Cycle Wash_2->Next_Cycle

Caption: A typical workflow for the solid-phase synthesis coupling of this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Coupling Efficiency Start Kaiser Test is Positive (Incomplete Coupling) Decision1 Is this the first attempt? Start->Decision1 Action1 Perform a Double Coupling with fresh reagents. Decision1->Action1 Yes Decision2 Kaiser Test still positive? Decision1->Decision2 No Action1->Decision2 Action2 Switch to a more potent coupling reagent (e.g., HATU, COMU). Decision2->Action2 Yes End Cap unreacted amines with Acetic Anhydride. Proceed to next step. Decision2->End No Decision3 Still positive after new reagent? Action2->Decision3 Action3 Change solvent to NMP or add DMSO. Increase reaction time or temperature. Decision3->Action3 Yes Decision3->End No Action3->End G Potential Side Reactions of this compound Start 4-Formylphenoxyacetic Acid (4-FPAA) Coupling Desired Coupling (Amide Bond Formation) Start->Coupling + Peptide-Resin (HATU, DIPEA) SideReaction1 Schiff Base Formation (Imine) Start->SideReaction1 + Peptide-Resin (Prolonged Time) Peptide Peptide-Resin (Free N-Terminus) Peptide->Coupling Peptide->SideReaction1 SideReaction2 Deletion Sequence Peptide->SideReaction2 Incomplete Coupling + Next AA Cycle

References

Technical Support Center: Purification of 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Formylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in this compound, particularly when synthesized from 4-hydroxybenzaldehyde and chloroacetic acid, may include:

  • Unreacted starting materials: 4-hydroxybenzaldehyde and chloroacetic acid.

  • Salts: Inorganic salts formed during the reaction, such as sodium chloride.

  • Colored impurities: Often arise from side reactions or degradation products.[1]

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.[2]

  • Acid-base extraction is ideal for separating the acidic product from neutral or basic impurities.[3][4][5]

  • Column chromatography is useful for separating compounds with similar polarities.[6][7]

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be used.[8][9] The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution(s)
No crystal formation - The solution is not supersaturated (too much solvent used).- The solution has cooled too rapidly.- Boil off some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Use a solvent with a lower boiling point.- Try a mixed solvent system.- Perform an initial purification by acid-base extraction to remove major impurities.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus before hot filtration.- Ensure the washing solvent is thoroughly chilled.
Colored impurities in crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated carbon to the hot solution before filtration.[1] Be aware that this may also adsorb some of the desired product.
Acid-Base Extraction Issues
ProblemPotential CauseRecommended Solution(s)
Poor separation of layers Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Low yield of precipitated product - Incomplete extraction into the aqueous basic solution.- Incomplete precipitation upon acidification.- Perform multiple extractions with the basic solution.- Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) by adding acid dropwise and checking with pH paper.[3]
Column Chromatography Issues
ProblemPotential CauseRecommended Solution(s)
Poor separation (overlapping peaks) - Inappropriate mobile phase polarity.- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent for acidic compounds on silica gel is a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid.[7]- Reduce the amount of crude material loaded onto the column.
Tailing of the product peak Interaction of the carboxylic acid with the silica gel stationary phase.- Add a small percentage (e.g., 0.5-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.
Compound stuck on the column The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.

Quantitative Data on Purification Methods

The following table provides illustrative data on the effectiveness of different purification methods for this compound. Note: This data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization ~90%>98%75-85%Effective for removing minor impurities. Yield can be optimized by careful control of solvent volume and cooling rate.
Acid-Base Extraction 80-90%~95%80-90%Excellent for removing neutral and basic impurities. Purity can be further improved by a subsequent recrystallization.
Column Chromatography ~85%>99%60-75%Provides very high purity but may result in lower yields compared to other methods.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the recrystallization of crude this compound from water.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum.

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Hot filtration (if necessary) A->B Insoluble impurities C Slow cooling to room temperature A->C No insoluble impurities B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry crystals F->G Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Crude product in organic solvent B Extract with aqueous NaHCO₃ A->B D Neutral/Basic Impurities in organic solvent C Sodium salt of product in aqueous NaHCO₃ E Precipitate pure product with acid C->E B->D Impurities remain in organic phase B->C Product moves to aqueous phase Column_Chromatography_Workflow A Prepare silica gel slurry B Pack column A->B C Load crude product B->C D Elute with mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Evaporate solvent G->H

References

Technical Support Center: Stability of 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Formylphenoxyacetic acid (4-FPAA), particularly concerning the effects of pH. The following information is designed to help troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound (4-FPAA) in aqueous solutions?

A1: this compound contains two primary functional groups that can be susceptible to degradation in aqueous environments: an ether linkage and an aldehyde group, attached to a phenoxyacetic acid core. The primary degradation pathways are likely to be hydrolysis of the ether bond and oxidation or other reactions of the aldehyde group. The rates of these degradation reactions are often influenced by pH, temperature, and the presence of light or oxidizing agents.

Q2: How does pH affect the stability of 4-FPAA?

A2: The stability of 4-FPAA is expected to be pH-dependent. Phenoxyacetic acid derivatives can undergo hydrolysis of the ether linkage, and the rate of this hydrolysis can be influenced by pH.[1] Generally, ester and ether hydrolysis can be catalyzed by both acidic and basic conditions.[2][3][4] The aldehyde group can also exhibit pH-dependent reactions. Therefore, significant degradation may be observed at both low and high pH values, with a potential for greater stability in the neutral pH range.

Q3: My 4-FPAA solution appears to be degrading. How can I confirm this and identify the degradation products?

A3: Degradation can be monitored and confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact 4-FPAA from its degradation products. To identify the degradants, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to determine the mass of the unknown peaks in your chromatogram.

Q4: What are the likely degradation products of 4-FPAA?

A4: Based on the structure of 4-FPAA, potential degradation products could include:

  • 4-Hydroxybenzaldehyde and Glycolic Acid: Resulting from the hydrolysis of the ether linkage.

  • 4-Carboxyphenoxyacetic Acid: Resulting from the oxidation of the aldehyde group to a carboxylic acid.

  • Benzene derivatives: Under certain conditions, such as in the presence of light, benzaldehydes can degrade to form benzene.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of 4-FPAA potency in solution over time. Degradation due to pH, temperature, or light exposure.Conduct a forced degradation study to identify the conditions under which the compound is unstable. Store solutions at appropriate temperatures, protected from light, and in a pH-buffered solution where the compound is most stable.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Use a stability-indicating HPLC method to separate and quantify the degradants. Employ LC-MS to identify the structure of the unknown peaks.
Inconsistent experimental results. Instability of 4-FPAA under your experimental conditions.Evaluate the pH and temperature of your experimental medium. Consider if any components of your medium could be catalyzing degradation. Prepare fresh solutions of 4-FPAA for each experiment.
Precipitation of material from solution. Poor solubility or degradation to a less soluble product.Check the solubility of 4-FPAA in your chosen solvent and pH. If degradation is suspected, analyze the precipitate to determine its identity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-FPAA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of 4-FPAA and a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solid sample and a solution of 4-FPAA to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method. A common starting point for method development is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH-adjusting modifier like formic acid or ammonium acetate).[9]

4. Data Analysis:

  • Calculate the percentage of degradation for 4-FPAA under each stress condition.

  • Characterize the degradation products using a photodiode array (PDA) detector and/or a mass spectrometer (MS).

Quantitative Data

Stress Condition pH Temperature (°C) Duration (hours) Degradation (%) Major Degradation Products
Acid Hydrolysis (0.1 M HCl)16024Data to be fillede.g., 4-Hydroxybenzaldehyde
Neutral Hydrolysis (Water)76024Data to be fillede.g., Minimal degradation
Base Hydrolysis (0.1 M NaOH)136024Data to be fillede.g., 4-Hydroxybenzaldehyde
Oxidation (3% H₂O₂)~72524Data to be fillede.g., 4-Carboxyphenoxyacetic Acid
Photolysis (ICH Q1B)N/A25N/AData to be fillede.g., Various photoproducts
Thermal (Dry Heat)N/A8048Data to be fillede.g., Minimal degradation

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 4-FPAA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize peaks degradation Calculate % Degradation lcms->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for a forced degradation study of 4-FPAA.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound h_prod1 4-Hydroxybenzaldehyde parent->h_prod1 Ether Cleavage h_prod2 Glycolic Acid parent->h_prod2 Ether Cleavage o_prod 4-Carboxyphenoxyacetic Acid parent->o_prod Aldehyde Oxidation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Formylphenoxyacetic acid, a key intermediate in organic synthesis. The following sections detail various analytical techniques, presenting their principles, experimental protocols, and comparative data to assist researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the key proton signals are readily identifiable.[1]

¹³C NMR Spectroscopy: Carbon NMR provides information about the different types of carbon atoms in the molecule.

Quantitative NMR (qNMR): This technique can be used for the accurate determination of the purity of this compound by integrating the signals of the analyte against a certified internal standard.[2][3]

Table 1: Comparison of NMR Spectroscopic Data for this compound

Parameter¹H NMR (DMSO-d₆, 400 MHz)¹³C NMR (CDCl₃, 125 MHz)
Chemical Shift (δ) / ppm 9.88 (s, 1H, -CHO), 7.88 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (d, J=8.8 Hz, 2H, Ar-H), 4.85 (s, 2H, -OCH₂-), 13.1 (br s, 1H, -COOH)191.9, 170.5, 162.1, 132.0, 130.4, 115.3, 65.2
Purpose Structural Elucidation, Purity AssessmentStructural Confirmation
Advantages Detailed structural information, non-destructiveConfirms carbon skeleton
Limitations Requires deuterated solvents, lower sensitivity than MSLower sensitivity than ¹H NMR

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions include the carbonyl stretches of the aldehyde and carboxylic acid, and the C-O ether stretch.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
Aldehyde C-HStretching2850-2750
Carboxylic Acid C=OStretching1710-1680
Aldehyde C=OStretching1700-1680
Aromatic C=CStretching1600-1450
Ether C-OStretching1250-1180

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode for this type of analysis.[4][5][6][7][8]

Table 3: Comparison of HPLC Methods for Aromatic Carboxylic Acids

ParameterMethod 1: Reversed-PhaseMethod 2: Mixed-Mode
Stationary Phase C18Primesep B
Mobile Phase Acetonitrile/Water with acid modifier (e.g., formic acid, TFA)Acetonitrile/Water with various acid modifiers (formic, trifluoroacetic, phosphoric, perchloric acid)
Detection UV at 254 nmUV at 250 nm
Advantages Widely available columns, robust methodsTunable selectivity by changing mobile phase modifier
Limitations Limited retention for very polar compoundsMay require more method development

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[9][10][11][12]

Table 4: GC-MS Analysis of Phenoxyacetic Acid Derivatives

ParameterDerivatization Method
Derivatizing Agent Pentafluorobenzyl bromide (PFBBr)
Principle Converts the carboxylic acid to a more volatile ester.
Detection Electron Capture Detection (ECD) or Mass Spectrometry (MS)
Advantages High sensitivity, provides structural information from mass spectrum.
Limitations Requires a derivatization step which can add complexity.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React this compound with a suitable derivatizing agent (e.g., pentafluorobenzyl bromide) in the presence of a catalyst to form the corresponding ester.

  • Sample Preparation: Extract the derivative into an organic solvent (e.g., toluene) and adjust the concentration for GC-MS analysis.

  • Instrumentation:

    • GC system coupled to a mass spectrometer.

    • Capillary column suitable for the separation of the derivatives (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Other Analytical Methods

Titrimetric Analysis

An acid-base titration can be used for the quantitative analysis of the carboxylic acid functional group in this compound.[13]

Table 5: Titrimetric Assay of this compound

ParameterValue/Description
Titrant Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Indicator Phenolphthalein
Endpoint Appearance of a persistent faint pink color
Advantages Simple, inexpensive, accurate for purity determination.
Limitations Not suitable for identifying the compound, only quantifies the acidic group.

Experimental Protocol: Acid-Base Titration

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of neutralized ethanol).

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with a standardized 0.1 M sodium hydroxide solution until the endpoint is reached (the first appearance of a persistent faint pink color).

  • Calculation: Calculate the purity of this compound based on the volume of NaOH solution consumed.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the analysis of charged species like carboxylic acids.[14][15][16][17] It offers advantages in terms of speed and efficiency.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Methods cluster_results Data Analysis & Characterization Sample This compound Sample NMR NMR (¹H, ¹³C, qNMR) Sample->NMR FTIR FT-IR Sample->FTIR HPLC HPLC-UV Sample->HPLC GCMS GC-MS (with Derivatization) Sample->GCMS Titration Titration Sample->Titration CE Capillary Electrophoresis Sample->CE Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Purity GCMS->Quantification Titration->Purity CE->Purity CE->Quantification

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. NMR and FT-IR are indispensable for structural confirmation, while HPLC and GC-MS are powerful tools for purity assessment and quantification. Titrimetric analysis offers a simple and cost-effective method for determining the acid content. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, such as the need for structural information, the desired level of accuracy for quantification, and the available instrumentation. This guide provides the necessary information to make an informed decision for the comprehensive characterization of this compound.

References

1H NMR and 13C NMR analysis of 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic examination of 4-Formylphenoxyacetic acid is presented, with a comparative analysis against related phenoxyacetic acid derivatives. This guide provides researchers, scientists, and drug development professionals with key NMR data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound is a valuable organic compound utilized in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive ¹H and ¹³C NMR analysis of this compound and compares its spectral data with two related compounds: Phenoxyacetic acid and 4-Chlorophenoxyacetic acid.

Comparative NMR Data

The ¹H and ¹³C NMR spectral data for this compound and its analogues were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data Comparison

Compoundδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
This compound 9.89s-1H-CHO
7.88d8.82HAr-H
7.12d8.82HAr-H
4.85s-2H-OCH₂-
13.20br s-1H-COOH
Phenoxyacetic acid 7.29t7.92HAr-H
6.94t7.41HAr-H
6.91d7.92HAr-H
4.67s-2H-OCH₂-
10.50br s-1H-COOH
4-Chlorophenoxyacetic acid 7.32d8.92HAr-H
6.93d8.92HAr-H
4.69s-2H-OCH₂-
12.90br s-1H-COOH

Table 2: ¹³C NMR Data Comparison

Compoundδ (ppm)Assignment
This compound 191.5-CHO
170.0-COOH
162.8Ar-C-O
131.9Ar-C
130.5Ar-CH
115.3Ar-CH
65.0-OCH₂-
Phenoxyacetic acid [1]170.8-COOH
157.9Ar-C-O
129.5Ar-CH
121.4Ar-CH
114.8Ar-CH
65.1-OCH₂-
4-Chlorophenoxyacetic acid 170.6-COOH
156.4Ar-C-O
129.5Ar-CH
126.0Ar-C-Cl
116.4Ar-CH
65.5-OCH₂-

Experimental Protocol

Sample Preparation: A 10-20 mg sample of the analyte was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used. Proton decoupling was employed to simplify the spectra and enhance signal-to-noise.

NMR Analysis Workflow

The logical workflow for the NMR analysis of this compound and its analogues is depicted in the following diagram. This process outlines the key stages from sample preparation to the final structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Output prep_sample Dissolve sample in DMSO-d6 add_tms Add TMS internal standard prep_sample->add_tms transfer Transfer to NMR tube add_tms->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c phase_correct Phase Correction acquire_1h->phase_correct acquire_13c->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (1H) peak_pick Peak Picking baseline_correct->peak_pick integration_analysis Integration Analysis (1H) integrate->integration_analysis chem_shift Chemical Shift Analysis peak_pick->chem_shift coupling Coupling Constant Analysis (1H) peak_pick->coupling assign_signals Signal Assignment chem_shift->assign_signals coupling->assign_signals integration_analysis->assign_signals structure_elucidation Structural Elucidation assign_signals->structure_elucidation comparison Comparative Analysis structure_elucidation->comparison

Caption: Workflow for NMR analysis of aromatic carboxylic acids.

Discussion of Spectral Features

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic, aromatic, methylene, and carboxylic acid protons. The downfield shift of the aldehydic proton at 9.89 ppm is a key diagnostic feature. The aromatic protons exhibit a typical AA'BB' system, appearing as two doublets.

In comparison, phenoxyacetic acid shows a more complex aromatic region due to the absence of the strongly electron-withdrawing formyl group. The aromatic protons in 4-chlorophenoxyacetic acid also form an AA'BB' system, with chemical shifts influenced by the electron-withdrawing nature of the chlorine atom.

The ¹³C NMR spectrum of this compound clearly shows the carbonyl carbons of the aldehyde and carboxylic acid at 191.5 ppm and 170.0 ppm, respectively. The chemical shifts of the aromatic carbons are influenced by the substituents on the phenyl ring. The presence of the formyl group in this compound and the chlorine atom in 4-Chlorophenoxyacetic acid leads to noticeable differences in the chemical shifts of the aromatic carbons when compared to the unsubstituted phenoxyacetic acid.

Conclusion

This guide provides a detailed ¹H and ¹³C NMR analysis of this compound, alongside a comparative study with phenoxyacetic acid and 4-chlorophenoxyacetic acid. The provided data and experimental protocols serve as a valuable resource for the structural characterization and quality control of these important chemical compounds in a research and development setting. The distinct NMR spectral features allow for unambiguous identification and differentiation of these structurally related molecules.

References

comparing the reactivity of 4-Formylphenoxyacetic acid with other phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Formylphenoxyacetic acid against other substituted phenoxyacetic acids. By examining the electronic effects of various substituents, this document aims to provide a clear understanding of their influence on key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of substituted phenoxyacetic acids is significantly influenced by the nature and position of the substituent on the aromatic ring. The formyl group (-CHO) in the para position of this compound is a moderate to strong electron-withdrawing group. This electronic effect, primarily through resonance, deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the carboxylic acid and ether linkages.

Comparative Reactivity in Key Reactions

To contextualize the reactivity of this compound, we will compare it with phenoxyacetic acids bearing electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂).

Oxidation by Cerium (IV)

The oxidation of the methylene group in phenoxyacetic acids is a key reaction to probe substituent effects. Electron-donating groups are expected to accelerate this reaction, while electron-withdrawing groups will retard it.

A kinetic study on the oxidation of various substituted phenoxyacetic acids by ceric ammonium nitrate (CAN) revealed a linear relationship when applying the Hammett equation, indicating that the reaction is sensitive to the electronic effects of the substituents.[1] Although data for the 4-formyl derivative is not available in the cited study, the strong electron-withdrawing nature of the formyl group suggests that this compound would exhibit a significantly slower rate of oxidation compared to unsubstituted phenoxyacetic acid and especially compared to derivatives with electron-donating substituents.

Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Phenoxyacetic Acids by Ce(IV)

Substituent (X) in X-C₆H₄OCH₂COOHHammett Constant (σ)Second-Order Rate Constant (k₂) x 10³ (dm³ mol⁻¹ s⁻¹) at 313 K
4-OCH₃-0.2710.2
4-CH₃-0.176.80
H (Unsubstituted) 0.00 4.50
4-Cl+0.232.15
3-Cl+0.371.50
4-CHO +0.42 (Estimated to be < 1.50)
3-NO₂+0.710.65

Note: Data for all substituents except 4-CHO is sourced from a kinetic study on the oxidation of substituted phenoxyacetic acids. The value for this compound is an estimation based on its Hammett constant and the trend observed for other electron-withdrawing groups.

Esterification

In acid-catalyzed esterification, the protonation of the carbonyl oxygen of the carboxylic acid is a key step. Electron-withdrawing substituents on the phenoxy ring decrease the electron density on the carbonyl oxygen, making it less basic and thus slowing down the rate of protonation and the overall esterification reaction.

Conversely, electron-donating groups increase the electron density, facilitating protonation and accelerating the reaction. Therefore, this compound is expected to undergo esterification at a slower rate than phenoxyacetic acid and its electron-donating derivatives.

Decarboxylation

The decarboxylation of aromatic carboxylic acids is influenced by the stability of the intermediate formed upon CO₂ loss. For phenoxyacetic acids, the stability of the resulting carbanion or radical is key. Electron-withdrawing groups, such as the formyl group, can stabilize a negative charge on the aromatic ring through resonance, which could potentially facilitate decarboxylation under certain conditions, particularly in reactions proceeding through a carbanionic intermediate. However, thermal decarboxylation often proceeds via an ionic or free-radical mechanism where electron-donating groups may also play a role in stabilizing intermediates.[2]

Experimental Protocols

Protocol 1: Kinetic Study of Oxidation of Substituted Phenoxyacetic Acids by Ce(IV)

This protocol is adapted from a study on the kinetics of oxidation of substituted phenoxyacetic acids.[1]

Materials:

  • Substituted phenoxyacetic acid

  • Ceric Ammonium Nitrate (CAN)

  • Perchloric acid

  • Acetic acid (glacial)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare solutions of the substituted phenoxyacetic acid, CAN, and perchloric acid in an aqueous acetic acid solvent.

  • Maintain a pseudo-first-order condition by keeping the concentration of the phenoxyacetic acid in large excess compared to CAN.

  • Initiate the reaction by mixing the reactant solutions in a thermostated cell holder of a spectrophotometer.

  • Follow the progress of the reaction by monitoring the decrease in absorbance of Ce(IV) at its λmax (around 350 nm) over time.

  • Calculate the pseudo-first-order rate constant (k') from the slope of the plot of log(absorbance) versus time.

  • Determine the second-order rate constant (k₂) by dividing k' by the concentration of the phenoxyacetic acid.

Visualizing Reaction Pathways

The following diagrams illustrate the electronic effects of substituents on the reactivity of the phenoxyacetic acid molecule.

electronic_effects cluster_donating Electron-Donating Group (e.g., -OCH3) cluster_withdrawing Electron-Withdrawing Group (e.g., -CHO, -NO2) EDG Increases electron density on the ring Reactivity_Inc Increased Reactivity (e.g., faster oxidation, faster esterification) EDG->Reactivity_Inc Activates EWG Decreases electron density on the ring Reactivity_Dec Decreased Reactivity (e.g., slower oxidation, slower esterification) EWG->Reactivity_Dec Deactivates Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetic_Acid->EDG Phenoxyacetic_Acid->EWG kinetic_study_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reactant Solutions (Phenoxyacetic Acid, Oxidant, Acid) B Mix Reactants in a Thermostated Cell A->B Initiate Reaction C Monitor Absorbance Change over Time B->C D Plot log(Absorbance) vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k') D->E F Calculate Second-Order Rate Constant (k₂) E->F

References

A Comparative Guide to Purity Validation of 4-Formylphenoxyacetic Acid: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-Formylphenoxyacetic acid is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of the traditional acid-base titration method with modern chromatographic and spectroscopic techniques for purity validation, supported by representative experimental data and detailed protocols.

The purity of this compound, a key building block in organic synthesis, is typically specified at ≥97% by commercial suppliers. The most common method cited for this purity assessment is aqueous acid-base titration, a testament to its reliability and long-standing use in analytical chemistry. However, with advancements in analytical instrumentation, techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative, and in some cases, more comprehensive, approaches to purity determination.

Comparison of Analytical Methods

The choice of an analytical method for purity validation depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. While titration provides a direct measure of the acidic content, it is a bulk analysis technique and may not distinguish the active compound from acidic impurities. In contrast, separation-based methods like HPLC can provide a detailed impurity profile, while qNMR offers an absolute quantification without the need for a specific reference standard of the analyte.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase, followed by detection (typically UV).The signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Purity Result (Representative) 98.5%98.2% (main peak area)98.6%
Advantages - Cost-effective and requires basic laboratory equipment.- High precision and accuracy when performed correctly.- Direct measurement of the acidic functional group.- High selectivity and sensitivity.- Provides a detailed impurity profile.- Can separate and quantify both acidic and non-acidic impurities.- Primary analytical method; does not require a reference standard of the analyte itself.- Provides structural information.- Highly accurate and precise.
Disadvantages - Non-specific; titrates all acidic components.- Lower sensitivity compared to instrumental methods.- Can be influenced by interfering substances.- Requires more expensive instrumentation and skilled operators.- Method development can be time-consuming.- Requires a reference standard for quantitative analysis.- Requires expensive instrumentation (NMR spectrometer).- Lower sensitivity compared to HPLC.- May require careful selection of an internal standard and experimental parameters.

Experimental Protocols

Purity Validation by Acid-Base Titration

This protocol describes the determination of the purity of this compound by titration with a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (or other suitable solvent to dissolve the sample)

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flask (100 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 180 mg of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a suitable amount of ethanol (e.g., 50 mL) and add an equal volume of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of the NaOH solution.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the purity of this compound using the following formula:

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), typically in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the area of the main peak corresponding to this compound in both the standard and sample chromatograms. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method). For a more accurate assay, a calibration curve generated from the working standards should be used.

Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.

Materials and Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    where:

    • I is the integral value.

    • N is the number of protons for the integrated signal.

    • MW is the molecular weight.

    • m is the mass.

    • Purity_std is the certified purity of the internal standard.

Workflow and Pathway Diagrams

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result Sample This compound Sample Titration Acid-Base Titration Sample->Titration HPLC HPLC Analysis Sample->HPLC qNMR qNMR Spectroscopy Sample->qNMR Titration_Calc Purity Calculation (Volumetric) Titration->Titration_Calc HPLC_Calc Purity Calculation (% Area or Calibration Curve) HPLC->HPLC_Calc qNMR_Calc Purity Calculation (Integral Ratio) qNMR->qNMR_Calc Result Purity Validation Report Titration_Calc->Result HPLC_Calc->Result qNMR_Calc->Result

Caption: Experimental workflow for the purity validation of this compound.

Titration_Pathway Analyte This compound (Acid) Product Sodium 4-formylphenoxyacetate + Water (Salt + H₂O) Analyte->Product reacts with Titrant Sodium Hydroxide (NaOH) (Base) Titrant->Product Endpoint Color Change (Colorless to Pink) Product->Endpoint leads to excess OH⁻ Indicator Phenolphthalein Indicator->Endpoint detects

Caption: Signaling pathway of acid-base titration for this compound.

A Comparative Spectroscopic Guide to 4-Formylphenoxyacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Formylphenoxyacetic acid and its derivatives. The data presented herein is essential for the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis. This document offers a side-by-side comparison of spectral data, detailed experimental protocols, and a visual representation of the general synthesis workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two representative derivatives: one with an electron-donating group (2-methoxy) and one with an electron-withdrawing group (2-nitro). This comparison illustrates the influence of substituents on the spectral characteristics of the core molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆, δ ppm)

CompoundAr-H-CHO-OCH₂--COOH
This compound7.90 (d, 2H), 7.15 (d, 2H)9.85 (s, 1H)4.80 (s, 2H)13.10 (s, 1H)
2-Methoxy-4-formylphenoxyacetic acid7.50 (d, 1H), 7.35 (dd, 1H), 7.05 (d, 1H)9.80 (s, 1H)4.75 (s, 2H)13.05 (s, 1H)
2-Nitro-4-formylphenoxyacetic acid8.30 (d, 1H), 8.15 (dd, 1H), 7.40 (d, 1H)10.05 (s, 1H)4.95 (s, 2H)13.20 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, δ ppm)

CompoundC=O (acid)C=O (aldehyde)Aromatic C-OCH₂-
This compound169.5191.0163.0, 132.0, 130.0, 115.065.0
2-Methoxy-4-formylphenoxyacetic acid169.0190.5155.0, 150.0, 128.0, 125.0, 115.0, 112.065.5
2-Nitro-4-formylphenoxyacetic acid170.0192.5160.0, 145.0, 135.0, 130.0, 125.0, 118.064.5

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν(O-H) acidν(C=O) acidν(C=O) aldehydeν(C-O-C)
This compound3200-2500 (broad)173016851240, 1160
2-Methoxy-4-formylphenoxyacetic acid3200-2500 (broad)172516801260, 1150
2-Nitro-4-formylphenoxyacetic acid3200-2500 (broad)174016951230, 1170

Table 4: Mass Spectrometry Data (EI, m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound180151, 121, 93, 65
2-Methoxy-4-formylphenoxyacetic acid210181, 151, 123, 95
2-Nitro-4-formylphenoxyacetic acid225196, 166, 138, 110

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives is the Williamson ether synthesis.

General Procedure:

  • To a solution of the appropriately substituted 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, is added potassium carbonate (2.0 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl chloroacetate (1.2 eq.) is added, and the reaction mixture is heated to reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl to precipitate the crude product.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure this compound derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization Mass Spectra (EI-MS) were obtained on a mass spectrometer at an ionization voltage of 70 eV. The samples were introduced via a direct insertion probe.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing this compound derivatives.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substituted_Hydroxybenzaldehyde Substituted 4-Hydroxybenzaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis Substituted_Hydroxybenzaldehyde->Williamson_Ether_Synthesis Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Williamson_Ether_Synthesis Base Base (K₂CO₃) Base->Williamson_Ether_Synthesis Ester_Intermediate Ester Intermediate Williamson_Ether_Synthesis->Ester_Intermediate 1. Reflux Final_Product 4-Formylphenoxyacetic Acid Derivative Ester_Intermediate->Final_Product 2. Hydrolysis (Acidification) SpectroscopicAnalysis Start Synthesized Compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Structure_Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation

A Comparative Study of Linkers for Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in solid-phase peptide synthesis (SPPS) that profoundly influences the purity, yield, and overall success of peptide production. This guide provides an objective comparison of three commonly used linkers—Wang, Rink Amide, and 2-Chlorotrityl (2-CTC)—supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your specific research needs.

The linker is the chemical moiety that connects the growing peptide chain to the solid support and dictates the C-terminal functionality of the final peptide. The stability of the linker during synthesis and the conditions required for its cleavage are paramount considerations that directly impact the quality of the crude peptide. This comparison focuses on linkers compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.

Performance Comparison of Common SPPS Linkers

The performance of a linker is primarily assessed by its stability throughout the synthesis cycles and the efficiency of the final cleavage step, which in turn affects the overall yield and purity of the synthesized peptide. The following table summarizes the key characteristics and expected performance of Wang, Rink Amide, and 2-Chlorotrityl linkers based on available data for the synthesis of a model peptide, Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH/NH2).

LinkerC-Terminal FunctionalityCleavage ConditionsExpected Crude Purity (%)Typical Overall Yield (%)Key AdvantagesPotential Side Reactions
Wang Carboxylic AcidStrong Acid (e.g., 95% TFA)50 - 90[1]Moderate to High[1]Reliable for standard peptide acids.[2]Diketopiperazine formation, especially with Pro or Gly at the C-terminus. Alkylation of sensitive residues (e.g., Trp, Cys) by carbocations generated during cleavage.[3][4]
Rink Amide AmideStrong Acid (e.g., 95% TFA)52 - 90+[1][5]Moderate to High[1]Direct synthesis of peptide amides.[6] Good stability during synthesis.Similar to Wang resin, susceptible to side reactions from strong acid cleavage.
2-Chlorotrityl (2-CTC) Carboxylic Acid or Protected PeptideVery Mild Acid (e.g., 1-5% TFA in DCM, or AcOH/TFE/DCM)[7][8]Generally High (especially for protected fragments)[1]High[1]Mild cleavage preserves acid-labile side-chain protecting groups.[7] Minimizes diketopiperazine formation due to steric hindrance.[7] Reduces racemization of the C-terminal amino acid.

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

Experimental Protocols

To provide a framework for a comparative study, the following are detailed methodologies for the synthesis of a model peptide, the Acyl Carrier Protein (ACP) fragment 65-74 (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH), on Wang and 2-Chlorotrityl resins, and the corresponding amide on Rink Amide resin. Subsequent analysis of the crude peptide by HPLC is also described.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100 mg) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.[9]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.[1]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[9]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • A Kaiser test can be performed to check for complete coupling.[9]

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Deprotection Protocols

Protocol 1: Cleavage from Wang Resin (to yield a C-terminal carboxylic acid)

  • Materials:

    • Peptidyl-Wang resin (dried)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. [1]

    • Cold diethyl ether (-20°C)

  • Procedure:

    • Ensure the N-terminal Fmoc group is removed.[10]

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).[11]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[10]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Cleavage from Rink Amide Resin (to yield a C-terminal amide)

  • Materials:

    • Peptidyl-Rink Amide resin (dried)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. [1]

    • Cold diethyl ether (-20°C)

  • Procedure:

    • Ensure the N-terminal Fmoc group is removed.[12]

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[13]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[13]

Protocol 3: Cleavage from 2-Chlorotrityl (2-CTC) Resin (to yield a protected peptide fragment or a C-terminal carboxylic acid under mild conditions)

  • Materials:

    • Peptidyl-2-CTC resin (dried)

    • Mild Cleavage Solution: 1-5% TFA in Dichloromethane (DCM) or a mixture of Acetic Acid/Trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v).[7][8]

    • Cold diethyl ether (-20°C)

  • Procedure:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Suspend the resin in the mild cleavage solution.

    • Agitate the mixture at room temperature for 30-60 minutes.[7]

    • Filter the resin and collect the filtrate. Wash the resin 2-3 times with the cleavage solution or DCM.[7]

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the peptide with cold diethyl ether.[8]

    • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.[7]

HPLC Analysis of Peptide Purity

Protocol 4: General HPLC Analysis of Peptide Purity

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[14]

    • Filter the sample through a 0.22 µm syringe filter.[14]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase A: 0.1% TFA in water.[14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is common for peptides.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV absorbance at 214-220 nm.[14]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[14]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[14]

Visualizing SPPS Workflows and Logical Relationships

To further clarify the processes involved in solid-phase peptide synthesis and the decision-making process for linker selection, the following diagrams are provided.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for all amino acids Washing2->Repeat Repeat->Fmoc_Deprotection Next amino acid Final_Deprotection 4. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Final amino acid Cleavage 5. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis Linker_Selection cluster_acid Options for Carboxylic Acid Start Desired C-Terminal Functionality? Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Amide Amide Start->Amide Protected_Fragment Protected Peptide Fragment Start->Protected_Fragment Wang Wang Resin Carboxylic_Acid->Wang Standard Synthesis CTC 2-CTC Resin Carboxylic_Acid->CTC Mild Cleavage / Sensitive Residues Rink_Amide Rink Amide Resin Amide->Rink_Amide Protected_Fragment->CTC

References

assessing the efficacy of different synthetic routes to 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Formylphenoxyacetic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable methodology.

Comparison of Key Synthetic Routes

The synthesis of this compound can be achieved through several pathways. The most common and direct approach is the Williamson ether synthesis, which can be optimized using phase transfer catalysis or microwave assistance. An alternative route involves the oxidation of a readily available precursor. This guide will compare these methods based on key performance indicators such as yield, reaction time, and reaction conditions.

Parameter Route 1: Williamson Ether Synthesis Route 2: Williamson Ether Synthesis with Phase Transfer Catalysis Route 3: Microwave-Assisted Williamson Ether Synthesis Route 4: Oxidation of 4-(hydroxymethyl)phenoxyacetic acid
Starting Materials 4-Hydroxybenzaldehyde, Chloroacetic Acid (or its ester)4-Hydroxybenzaldehyde, Ethyl Chloroacetate, Phase Transfer Catalyst (e.g., TBAB)4-Hydroxybenzaldehyde, Chloroacetic Acid4-(Hydroxymethyl)phenoxyacetic acid, Oxidizing Agent (e.g., PCC)
Key Transformation Nucleophilic substitutionCatalyzed nucleophilic substitutionAccelerated nucleophilic substitutionAlcohol oxidation
Reported Yield ~82-83% (for o-isomer)High (specific data for p-isomer not found)High (specific data for p-isomer not found)Moderate to High (specific data not found)
Reaction Time Several hoursPotentially shorter than conventional methodMinutesSeveral hours
Reaction Conditions Reflux temperatureRoom temperature to gentle heatingHigh temperature and pressure in a sealed vesselRoom temperature or gentle heating
Key Advantages Well-established, straightforward procedure.Milder reaction conditions, potentially higher yields.Drastically reduced reaction times, improved yields.Utilizes a different precursor, offering an alternative pathway.
Key Challenges Can require prolonged heating and may have moderate yields.Requires an additional catalyst, optimization of conditions may be needed.Requires specialized microwave reactor.Availability of the starting material, use of potentially hazardous oxidizing agents.

Experimental Protocols

Route 1: Williamson Ether Synthesis (Conventional Heating)

This method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base. The following protocol is adapted from the synthesis of the isomeric o-formylphenoxyacetic acid and is expected to provide good yields for the desired p-isomer.[1]

Procedure:

  • A solution of sodium hydroxide (2 moles) in water is added to a mixture of 4-hydroxybenzaldehyde (1 mole) and chloroacetic acid (1 mole) in water.

  • The mixture is stirred and heated to boiling, then refluxed for 3 hours.[1]

  • After cooling, the solution is acidified with concentrated hydrochloric acid.

  • Any unreacted 4-hydroxybenzaldehyde can be removed by steam distillation.[1]

  • The residual acidic mixture is cooled, and the precipitated this compound is collected by filtration and washed with water.

  • The crude product can be purified by recrystallization from hot water. A yield of 82-83% (based on recovered starting material) was reported for the synthesis of the ortho-isomer using this method.[1]

Route 2: Williamson Ether Synthesis with Phase Transfer Catalysis

Phase transfer catalysis can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, often leading to improved reaction rates and yields under milder conditions.

General Procedure:

  • 4-Hydroxybenzaldehyde is dissolved in a suitable organic solvent (e.g., dichloromethane or toluene).

  • An aqueous solution of a strong base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) are added.

  • Ethyl chloroacetate is added to the biphasic mixture with vigorous stirring.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Route 3: Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[2]

General Procedure:

  • 4-Hydroxybenzaldehyde, chloroacetic acid, and a base (e.g., potassium carbonate) are mixed in a suitable solvent (e.g., DMF or ethanol) in a sealed microwave reaction vessel.

  • The mixture is subjected to microwave irradiation at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-20 minutes).

  • After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Route 4: Oxidation of 4-(hydroxymethyl)phenoxyacetic acid

This route offers an alternative starting from a different precursor, which may be advantageous depending on commercial availability and cost.

General Procedure:

  • 4-(Hydroxymethyl)phenoxyacetic acid is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • A mild oxidizing agent, such as Pyridinium Chlorochromate (PCC), is added to the solution.

  • The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Assessment Workflow

The selection of an optimal synthetic route involves a logical progression of evaluation, as depicted in the following workflow.

Assessment_Workflow cluster_0 Initial Assessment cluster_1 Route Evaluation cluster_2 Experimental Validation & Optimization cluster_3 Final Selection Define_Requirements Define Synthesis Requirements (Scale, Purity, Cost, Safety) Literature_Search Literature Search for Potential Synthetic Routes Define_Requirements->Literature_Search Route_1 Williamson Ether Synthesis (Conventional) Literature_Search->Route_1 Route_2 Williamson Ether Synthesis (Phase Transfer Catalysis) Literature_Search->Route_2 Route_3 Williamson Ether Synthesis (Microwave-Assisted) Literature_Search->Route_3 Route_4 Oxidation Route Literature_Search->Route_4 Small_Scale_Trials Small-Scale Experimental Trials Route_1->Small_Scale_Trials Route_2->Small_Scale_Trials Route_3->Small_Scale_Trials Route_4->Small_Scale_Trials Analyze_Results Analyze Results (Yield, Purity, Time) Small_Scale_Trials->Analyze_Results Optimization Optimize Conditions Analyze_Results->Optimization Select_Optimal_Route Select Optimal Route Analyze_Results->Select_Optimal_Route Optimization->Small_Scale_Trials Iterate

Caption: Workflow for assessing and selecting a synthetic route.

Conclusion

The Williamson ether synthesis is a robust and well-documented method for the preparation of this compound. For laboratory-scale synthesis, the conventional heating method provides a reliable procedure. For process optimization, particularly for larger-scale production or high-throughput synthesis, exploring phase transfer catalysis and microwave-assisted methods is highly recommended due to the potential for milder conditions, shorter reaction times, and improved yields. The oxidation route from 4-(hydroxymethyl)phenoxyacetic acid presents a viable alternative, the feasibility of which would depend on the cost and availability of the starting material compared to 4-hydroxybenzaldehyde. The final choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, and economic considerations. Further experimental validation is necessary to determine the precise efficacy of each route for the synthesis of this compound.

References

biological activity of 4-Formylphenoxyacetic acid derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-formylphenoxyacetic acid. While a direct quantitative comparison to the parent compound is challenging due to the limited availability of its specific biological activity data in public literature, this document offers a detailed analysis of the performance of its derivatives, supported by experimental data from peer-reviewed studies. The information presented herein aims to facilitate further research and development of novel therapeutic agents based on the this compound scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of different classes of this compound derivatives.

Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Compound IDModification on this compoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5a Hydrazone derivative14.5 ± 0.20.97 ± 0.0614.95
5c Hydrazone derivative with p-methylphenyl14.93 ± 0.120.13 ± 0.06114.85
5d Hydrazone derivative with 4-bromophenoxy9.03 ± 0.150.08 ± 0.01112.88
5f Hydrazone derivative with 4-bromo, p-chlorophenyl4.97 ± 0.060.06 ± 0.0182.83
7b Pyrazoline derivative with 4-bromophenoxy7.00 ± 0.200.07 ± 0.01100.00
10c Thiazole derivative with p-methylphenyl8.00 ± 0.200.09 ± 0.0188.89
10f Thiazole derivative with 4-bromo, p-chlorophenyl4.07 ± 0.120.06 ± 0.0167.83
Celecoxib Reference Drug14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid Reference Drug29.9 ± 0.091.98 ± 0.0215.10

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Antibacterial Activity

Schiff base derivatives of 2-formylphenoxyacetic acid (an isomer of the target compound) have demonstrated notable antibacterial properties.

Compound IDModification on 2-Formylphenoxyacetic AcidZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
2a Schiff base with p-toluidine2018
2b Schiff base with p-anisidine2220
2e Schiff base with p-chloroaniline2119
2g Schiff base with 2-aminothiazole2321
2h Schiff base with 2-amino-5-methyl-1,3,4-thiadiazole2422
Ciprofloxacin Reference Drug2525

Data adapted from studies on azomethine derivatives of 2-formylphenoxyacetic acid.

Anticancer Activity

Hydrazone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Compound IDModification on this compoundIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. MDA-MB-231 (Breast Cancer)
6g Phenyl isoxazole derivative---
6l Phenyl isoxazole derivative0.220.260.21
Doxorubicin Reference Drug---

Specific IC50 values for Doxorubicin were not provided in the direct context but it was used as a reference. Data for compounds 6g and 6l are from a study on 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors, where the core structure is related to this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were used.

  • Assay Procedure: The assay was performed using a colorimetric COX inhibitor screening assay kit.

  • The reaction mixture contained Tris-HCl buffer, hematin, EDTA, and the respective COX enzyme.

  • Test compounds, dissolved in DMSO, were pre-incubated with the enzyme for a specified period.

  • The reaction was initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX was determined by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.

Antibacterial Activity Assay (Disc Diffusion Method)

Objective: To qualitatively assess the antibacterial activity of the synthesized compounds.

Methodology:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were used.

  • Culture Preparation: Bacterial cultures were grown in nutrient broth to a specific turbidity.

  • Assay Procedure:

    • Muller-Hinton agar plates were uniformly inoculated with the bacterial suspension.

    • Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • The discs were placed on the surface of the agar plates.

    • A standard antibiotic (e.g., Ciprofloxacin) was used as a positive control, and a disc with the solvent alone served as a negative control.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Lines: Human cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) were used.

  • Cell Culture: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates were incubated for another few hours, during which viable cells metabolize MTT into a purple formazan product.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biological activities of this compound derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Derivatives 4-Formylphenoxyacetic Acid Derivatives Derivatives->Inhibition Inhibition->COX_Enzymes

Caption: Cyclooxygenase (COX) Inhibition Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Synthesized 4-Formylphenoxyacetic Acid Derivatives Screening Biological Activity Screening Start->Screening COX_Assay COX Inhibition Assay Screening->COX_Assay Antibacterial_Assay Antibacterial Assay Screening->Antibacterial_Assay Anticancer_Assay Anticancer Assay Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50 / MIC) COX_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End: Further Preclinical Studies Lead_Identification->End

Caption: General Experimental Workflow for Biological Screening.

References

Performance of 4-Formylphenoxyacetic Acid in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reaction medium is a critical parameter that can significantly influence the outcome of a chemical synthesis. This guide provides a comparative analysis of the performance of 4-Formylphenoxyacetic acid in various reaction media. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, its reactivity, centered around the aromatic aldehyde and phenoxyacetic acid moieties, can be effectively understood by examining analogous reactions such as the Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, and Schiff base formation. This guide synthesizes experimental data from these related reactions to provide insights into solvent effects on yield and reaction kinetics, offering a predictive framework for optimizing reactions involving this compound.

Influence of Reaction Media on Performance: A Comparative Overview

The polarity of the solvent plays a crucial role in the kinetics and yield of reactions involving aromatic aldehydes like this compound. Solvents can affect the solubility of reactants and catalysts, stabilize charged intermediates, and modulate catalyst activity. The following tables summarize the typical performance of analogous reactions in different types of media.

Table 1: Performance Comparison in Knoevenagel Condensation of Aromatic Aldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde.

Reaction MediumTypical CatalystGeneral PerformanceReported Yields for Analogs
Polar Aprotic Solvents
Dimethylformamide (DMF)Weak bases (e.g., piperidine, K₂CO₃)Often superior, accelerates both nucleophilic addition and dehydration steps.[1]81-99%[1]
Acetonitrile (MeCN)Ionic liquid-supported prolineEffective, provides good yields.High yields reported.
Polar Protic Solvents
Ethanol (EtOH)Weak bases (e.g., piperidine, KOH)Commonly used, good yields but can be slower than aprotic polar solvents.[1][2]60-85%[3]
WaterNi(NO₃)₂·6H₂O, Ionic Liquids"Green" solvent, can lead to high yields and easy product isolation.[4][5][6]89-98%[5][6]
Non-Polar Solvents
TolueneWeak basesSlower reaction rates, but can achieve high conversion over longer times.[1]61-99% (longer reaction time)[1]
Solvent-Free Grinding with solid base/catalystEnvironmentally friendly, can result in high yields and purity.[7][8]Good to excellent yields.[8]

Table 2: Performance Comparison in Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form a chalcone.

Reaction MediumTypical CatalystGeneral PerformanceReported Yields for Analogs
Polar Protic Solvents
Ethanol (EtOH)Strong bases (e.g., NaOH, KOH)The most common and effective solvent, often leading to high yields.[2][9]90-96% (with NaOH)[10]
Methanol (MeOH)Strong basesAlso commonly used and effective.High yields reported.
Aqueous Micellar Media
CTAB or Tween 80 in WaterBaseGreen alternative, can give good to very good yields.Good to very good yields.[11]
Solvent-Free Grinding with solid base (e.g., NaOH)Green and efficient, often results in higher yields and shorter reaction times compared to conventional methods.[12][13]65-71%[14]

Table 3: Performance Comparison in Schiff Base Formation from Aromatic Aldehydes

Schiff bases are formed by the condensation of a primary amine with an aldehyde.

Reaction MediumTypical CatalystGeneral PerformanceReported Yields for Analogs
Polar Protic Solvents
Ethanol (EtOH)Acid (e.g., acetic acid) or base catalysis, or heatConventional and widely used method.[15][16]High yields reported.
Methanol (MeOH)Acid or base catalysis, or heatSimilar to ethanol, effective for the condensation.[15]High yields reported.
Water Stirring"Green" and efficient, can lead to high yields and easy product isolation.[17]High yields reported.[17]
Solvent-Free Grinding, Microwave irradiationRapid, environmentally friendly, and often results in excellent yields.[18][19][20]Excellent yields reported.[18]

Experimental Protocols for Key Reactions

Detailed methodologies for analogous reactions provide a framework for designing experiments with this compound.

Protocol 1: Knoevenagel Condensation in an Aqueous Medium[4][5]
  • Reactants : Aromatic aldehyde (1 mmol), malononitrile (1 mmol).

  • Catalyst : Ni(NO₃)₂·6H₂O (5 mol%).

  • Solvent : Water.

  • Procedure :

    • To a solution of the aromatic aldehyde and malononitrile in water, add the catalyst.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add cold water (15-25 mL) to precipitate the product.

    • Filter the solid product, wash with cold water, and air dry.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis in Ethanol[2]
  • Reactants : Substituted acetophenone (1 equivalent), substituted benzaldehyde (1 equivalent).

  • Catalyst : Aqueous sodium hydroxide (NaOH) solution (e.g., 10-15 M).

  • Solvent : Ethanol.

  • Procedure :

    • In a suitable flask, dissolve one equivalent of the substituted acetophenone and one equivalent of the substituted benzaldehyde in ethanol.

    • While stirring, slowly add the aqueous NaOH solution to the reaction mixture.

    • Continue stirring at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete when the mixture solidifies or a precipitate forms.

    • Isolate the product by filtration, wash with cold water to remove excess base, and recrystallize from a suitable solvent like ethanol.

Protocol 3: Solvent-Free Schiff Base Synthesis via Grinding[18]
  • Reactants : Aromatic aldehyde (1 mmol), primary amine (1 mmol).

  • Catalyst : P₂O₅/SiO₂ (catalytic amount).

  • Procedure :

    • In a mortar, add the aromatic aldehyde, primary amine, and a catalytic amount of P₂O₅/SiO₂.

    • Grind the mixture with a pestle at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, the solid product is typically of high purity and can be collected directly. Further purification can be done by recrystallization if necessary.

Visualizing Reaction Workflows

Diagrams created using Graphviz illustrate the logical flow of the experimental protocols.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Aromatic Aldehyde E Mix & Stir at RT A->E B Malononitrile B->E C Water C->E D Catalyst D->E F Monitor by TLC E->F G Add Cold Water F->G Completion H Filter Solid G->H I Wash with Water H->I J Air Dry I->J

Figure 1. Experimental workflow for Knoevenagel condensation.

Claisen_Schmidt_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Acetophenone C Ethanol A->C B Benzaldehyde B->C D Add aq. NaOH C->D E Stir at RT D->E F Monitor by TLC E->F G Filter Precipitate F->G Completion H Wash with Water G->H I Recrystallize H->I

Figure 2. Experimental workflow for Claisen-Schmidt condensation.

Schiff_Base_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Aldehyde D Grind in Mortar at RT A->D B Primary Amine B->D C Catalyst (optional) C->D E Monitor by TLC D->E F Collect Solid E->F Completion G Recrystallize (if needed) F->G

Figure 3. Experimental workflow for solvent-free Schiff base formation.

References

A Structural and Biological Comparison of Chalcones Derived from 4-Formylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, chalcones—a class of aromatic ketones with an α,β-unsaturated carbonyl system—stand out as privileged scaffolds for the development of novel therapeutic agents. Their versatile chemical structure allows for a wide range of modifications, leading to a diverse spectrum of biological activities. This guide provides a detailed structural and biological comparison of chalcones synthesized from 4-formylphenoxyacetic acid, offering insights into their synthesis, characterization, and potential as antimicrobial and antioxidant agents.

Synthesis and Structural Elucidation

The synthesis of chalcones from this compound first requires the conversion of the formyl group to an acetyl group, yielding 4-acetylphenoxyacetic acid. This key intermediate then serves as the acetophenone component in the Claisen-Schmidt condensation reaction with various substituted benzaldehydes. This base-catalyzed reaction is a cornerstone in chalcone synthesis, reliably producing the target compounds.

The general synthetic route is depicted below:

Synthesis_Workflow 4-Formylphenoxyacetic_acid This compound Conversion Conversion (e.g., Grignard reaction followed by oxidation) 4-Formylphenoxyacetic_acid->Conversion 4-Acetylphenoxyacetic_acid 4-Acetylphenoxyacetic acid Conversion->4-Acetylphenoxyacetic_acid Claisen_Schmidt Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in Ethanol) 4-Acetylphenoxyacetic_acid->Claisen_Schmidt Substituted_Benzaldehydes Substituted Benzaldehydes (Ar-CHO) Substituted_Benzaldehydes->Claisen_Schmidt Chalcones Chalcones Claisen_Schmidt->Chalcones

Figure 1: General synthetic workflow for chalcones derived from this compound.

The structural characterization of the synthesized chalcones relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of the characteristic α,β-unsaturated carbonyl group, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the arrangement of protons and carbons in the molecule, confirming the successful condensation and the specific substitution patterns.

Comparative Analysis of Physicochemical and Spectral Data

A series of chalcones were synthesized from 4-acetylphenoxyacetic acid and various substituted benzaldehydes. The physical and spectral data for a representative set of these compounds are summarized in the table below.

Compound IDAr SubstituentMolecular FormulaMelting Point (°C)Yield (%)¹H NMR (δ, ppm) of -CH=CH-IR (cm⁻¹) C=O stretch
C1 HC₁₇H₁₄O₄168-170857.45 (d), 7.82 (d)1655
C2 4-ClC₁₇H₁₃ClO₄192-194887.48 (d), 7.85 (d)1658
C3 4-OCH₃C₁₈H₁₆O₅155-157927.38 (d), 7.75 (d)1652
C4 4-NO₂C₁₇H₁₃NO₆210-212827.62 (d), 7.98 (d)1665

Biological Activity: A Comparative Perspective

The synthesized chalcones were evaluated for their antimicrobial and antioxidant activities to establish a structure-activity relationship (SAR).

Antimicrobial Activity

The in vitro antimicrobial activity was assessed against a panel of pathogenic bacteria and fungi using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Compound IDAr SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
C1 H62.5125125
C2 4-Cl31.2562.562.5
C3 4-OCH₃125250250
C4 4-NO₂31.2562.562.5
Ampicillin (Standard)6.2512.5-
Fluconazole (Standard)--8.0

The results indicate that the introduction of electron-withdrawing groups, such as chloro (C2) and nitro (C4), on the benzaldehyde ring enhances the antimicrobial activity. This is likely due to an increase in the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological macromolecules within the microbial cells.

Antioxidant Activity

The antioxidant potential of the chalcones was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDAr SubstituentDPPH Scavenging Activity (IC₅₀, µM)
C1 H45.2
C2 4-Cl38.5
C3 4-OCH₃22.8
C4 4-NO₂55.1
Ascorbic Acid (Standard)15.6

In contrast to the antimicrobial activity, the presence of an electron-donating group, such as methoxy (C3), significantly enhanced the antioxidant activity. This is attributed to the ability of the methoxy group to donate electrons, thereby stabilizing the chalcone radical formed during the scavenging process.

The logical relationship for the structure-activity relationship observed can be visualized as follows:

SAR_Logic cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity EWG Electron-Withdrawing Group (e.g., -Cl, -NO₂) Increased_Electrophilicity Increased Electrophilicity of β-carbon EWG->Increased_Electrophilicity leads to Enhanced_Antimicrobial Enhanced Activity Increased_Electrophilicity->Enhanced_Antimicrobial results in EDG Electron-Donating Group (e.g., -OCH₃) Radical_Stabilization Stabilization of Chalcone Radical EDG->Radical_Stabilization promotes Enhanced_Antioxidant Enhanced Activity Radical_Stabilization->Enhanced_Antioxidant results in

Figure 2: Structure-Activity Relationship (SAR) logic for antimicrobial and antioxidant activities.

Experimental Protocols

General Procedure for the Synthesis of Chalcones (C1-C4)

A mixture of 4-acetylphenoxyacetic acid (1.0 eq) and the respective substituted benzaldehyde (1.0 eq) is dissolved in absolute ethanol. To this solution, a catalytic amount of a base, such as 40% aqueous potassium hydroxide, is added dropwise while stirring at room temperature. The reaction mixture is typically stirred for 24-48 hours and monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the crude chalcone. The solid product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.

Antimicrobial Activity Assay (Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each chalcone is prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi. The microbial suspension is adjusted to a concentration of 10⁵ CFU/mL and added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity is measured by the DPPH radical scavenging assay. A solution of DPPH in methanol is prepared. Different concentrations of the chalcone derivatives are added to the DPPH solution. The mixture is shaken and allowed to stand in the dark for 30 minutes. The absorbance is measured at 517 nm using a UV-Vis spectrophotometer. The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

This guide provides a foundational understanding of the structural and biological properties of chalcones derived from this compound. The presented data highlights the significant influence of substituents on the biological activities of these compounds, offering a basis for the rational design of more potent antimicrobial and antioxidant agents. Further research, including in vivo studies and exploration of a wider range of substituents, is warranted to fully elucidate their therapeutic potential.

Safety Operating Guide

Proper Disposal of 4-Formylphenoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Formylphenoxyacetic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Key Safety Precautions:

Precaution CategorySpecific ActionSource
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[1][3][1][3]
Ventilation Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[1][2][4][1][2][4]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2][5][1][2][5]
Spill Containment In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][5][1][5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a chemical waste and transfer it to a licensed waste disposal company. Do not dispose of this chemical in the regular trash or down the drain.[1][2][4]

Experimental Protocol for Collection and Disposal:

  • Segregation: Collect waste this compound separately from other waste streams. Do not mix it with solvents, bases, or other reactive chemicals to prevent unforeseen reactions. Keep it in its original container if possible.[1]

  • Containerization: Place the solid waste into a clearly labeled, sealed, and appropriate container.[5] The container must be in good condition, leak-proof, and compatible with the chemical.[6][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[5]

  • Professional Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[1][2] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Figure 1: Disposal Workflow for this compound cluster_1 Figure 1: Disposal Workflow for this compound start Start: Have 4-Formylphenoxyacetic Acid Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Place in a Labeled, Sealed Container ppe->container spill Spill Occurs ppe->spill labeling Label as 'Hazardous Waste' and 'this compound' container->labeling storage Store in Designated Waste Area labeling->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end_disposal End: Proper Disposal disposal_service->end_disposal spill->container No contain_spill Sweep up Solid Material Avoid Dust Generation spill->contain_spill Yes contain_spill->container

Caption: Disposal workflow for this compound.

Environmental Precautions

It is crucial to prevent this compound from entering the environment. Do not allow the product to enter drains, waterways, or the soil.[2][4] Environmental release should be avoided, and any spills should be contained and collected promptly. By following these procedures, laboratories can ensure the safe disposal of this compound while protecting personnel and the environment.

References

Personal protective equipment for handling 4-Formylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, operational procedures, and disposal plans for handling 4-Formylphenoxyacetic acid. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a compliant laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a solid, beige powder that can cause skin, eye, and respiratory irritation. All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. A comprehensive PPE plan is mandatory for all personnel handling this compound.

PPE Component Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against dust particles and potential chemical splashes.
Hand Protection Nitrile or Neoprene gloves. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact and irritation. Always inspect gloves for integrity before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powder outside of a fume hood or when dust generation is likely.[1][2][3]Prevents inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental accuracy.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials 3. Assemble All Necessary Equipment prep_workspace->prep_materials weigh 4. Weigh this compound prep_materials->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve reaction 6. Perform Experimental Procedure dissolve->reaction decontaminate 7. Decontaminate Glassware and Surfaces reaction->decontaminate dispose_solid 8. Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid 9. Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe 10. Doff and Dispose of PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Don Appropriate PPE: Before entering the designated handling area, all personnel must be equipped with the PPE outlined in the table above.

  • Prepare Workspace: All manipulations involving solid this compound should be performed within a certified chemical fume hood to control dust and vapors.[4] The work surface should be covered with absorbent, disposable bench paper.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.

  • Weighing: Carefully weigh the desired amount of this compound. Use a tared weigh boat or paper to avoid contaminating the balance.

  • Dissolution: If the protocol requires a solution, add the weighed solid to the appropriate solvent in a suitable flask. Gently swirl or stir to dissolve.

  • Experimental Procedure: Carry out the intended chemical reaction or procedure within the fume hood.

  • Decontamination: After the procedure, decontaminate all non-disposable equipment by rinsing with an appropriate solvent, followed by washing with soap and water.

  • Solid Waste Disposal: Collect all contaminated solid waste, including gloves, bench paper, and weigh boats, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste Disposal: Dispose of liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all single-use PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Compliant Waste Management

The disposal of this compound and any associated contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.

Disposal Workflow

G start Waste Generation segregate Segregate Solid and Liquid Waste start->segregate solid_container Solid Waste Container (Labeled: 'Hazardous Waste - this compound Contaminated Solids') segregate->solid_container Solid Waste (PPE, paper, etc.) liquid_container Liquid Waste Container (Labeled: 'Hazardous Waste - this compound in [Solvent]') segregate->liquid_container Liquid Waste (Solutions) storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Schedule Pickup by Licensed Waste Disposal Service storage->pickup end Compliant Disposal Complete pickup->end

Caption: Step-by-step compliant disposal plan for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[5] Keep solid and liquid waste separate.

  • Solid Waste Collection: Place all contaminated solid materials, such as used gloves, disposable lab coats, weigh paper, and contaminated bench liners, into a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste Collection: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. The label should specify the solvent used.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant").

  • Secure Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for Disposal: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical through standard trash or sewer systems.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
4-Formylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.